molecular formula C9H7NO2 B1618432 3-Methyl-2H-1,4-benzoxazin-2-one CAS No. 7653-60-3

3-Methyl-2H-1,4-benzoxazin-2-one

Cat. No.: B1618432
CAS No.: 7653-60-3
M. Wt: 161.16 g/mol
InChI Key: PEEMVDRTQBESEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2H-1,4-benzoxazin-2-one is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7653-60-3

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C9H7NO2/c1-6-9(11)12-8-5-3-2-4-7(8)10-6/h2-5H,1H3

InChI Key

PEEMVDRTQBESEN-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2OC1=O

Canonical SMILES

CC1=NC2=CC=CC=C2OC1=O

Other CAS No.

7653-60-3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Methyl-2H-1,4-benzoxazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Methyl-2H-1,4-benzoxazin-2-one is a bicyclic heterocyclic scaffold characterized by a benzene ring fused to a 1,4-oxazine core containing a C2-lactone and a C3-methyl imine functionality. Distinct from its more common isomer (the 3-one lactam found in maize benzoxazinoids like DIMBOA), the 2-one isomer represents an imino-lactone system.

This structure is a "privileged scaffold" in medicinal chemistry due to its electrophilic nature. The C2-carbonyl is susceptible to nucleophilic attack by active site serine residues in proteases, making it a potent suicide substrate or transition-state mimic. This guide details the structural electronics, a validated synthesis protocol, and the critical reactivity profiles necessary for utilizing this scaffold in drug development.

Part 1: Structural Analysis & Electronic Properties

Electronic Architecture

The molecule exhibits a unique conjugated system where the


-electrons of the benzene ring communicate with the oxazine ring through the nitrogen atom.
  • Electrophilic Centers: The C2 carbonyl is a highly reactive lactone, activated by the adjacent oxygen and the electron-withdrawing nature of the C3=N imine bond.

  • Nucleophilic Susceptibility: Unlike the stable amide bond in benzoxazin-3-ones, the O1-C2-C3-N4 system in the 2-one isomer is prone to hydrolysis and ring-opening under basic conditions.

  • Tautomeric Fixedness: The presence of the methyl group at C3 locks the structure in the imine form, preventing tautomerization to an enamine, which stabilizes the heterocyclic ring against spontaneous oxidation.

Pharmacophore Mapping

The this compound core presents three primary interaction vectors for biological targets:

  • C2-Carbonyl: Hydrogen bond acceptor / Covalent trap (Serine proteases).

  • N4-Imine Nitrogen: Hydrogen bond acceptor / Metal coordination site.

  • C3-Methyl: Hydrophobic pocket engagement (Van der Waals interactions).

Pharmacophore Core This compound (Scaffold) C2 C2-Carbonyl (Electrophile/H-Bond Acceptor) Core->C2 Covalent Trap N4 N4-Imine (Metal Chelation/H-Bond Acceptor) Core->N4 Electronic Modulation C3_Me C3-Methyl (Hydrophobic Interaction) Core->C3_Me Steric Fit Serine Protease\nActive Site Serine Protease Active Site C2->Serine Protease\nActive Site Nucleophilic Attack Metalloenzymes Metalloenzymes N4->Metalloenzymes Coordination

Figure 1: Pharmacophore interaction map detailing the three primary binding modalities of the scaffold.

Part 2: Validated Synthesis Protocol

The "Gold Standard" Cyclocondensation

The most robust route to this compound is the condensation of 2-aminophenol with ethyl pyruvate (or pyruvic acid). This reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.

Reaction Scheme:



Step-by-Step Methodology

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm control.

Reagents:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Ethyl Pyruvate (1.16 g, 10 mmol) or Pyruvic Acid

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene (for azeotropic water removal)

  • Catalyst: Glacial Acetic Acid (cat.) or p-TsOH (if using Toluene)

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous Ethanol (20 mL).

    • Scientist's Note: Use freshly recrystallized 2-aminophenol. Oxidation products (dark impurities) drastically reduce yield by acting as radical scavengers.

  • Addition: Add Ethyl Pyruvate (1.05 eq) dropwise at room temperature.

    • Observation: The solution will likely darken to a deep yellow/orange, indicating Schiff base formation.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting amine (polar, stains brown with ninhydrin) should disappear. A new, less polar spot (fluorescent under UV) will appear.

  • Workup: Cool the reaction to 0°C in an ice bath. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil remains: Evaporate solvent, redissolve in CH2Cl2, wash with NaHCO3 (to remove acid catalyst), dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Gradient 0-20% EtOAc/Hexane).

Synthesis Workflow Diagram

Synthesis Start Reagents: 2-Aminophenol + Ethyl Pyruvate Step1 Schiff Base Formation (Imine Intermediate) Start->Step1 Acid Cat. / RT Step2 Cyclization (Lactonization) - EtOH/H2O Step1->Step2 Reflux / -H2O Product This compound (Target Scaffold) Step2->Product Isolation Hydrolysis Risk: Hydrolysis to Open Ring Form Product->Hydrolysis Aqueous Base

Figure 2: Reaction pathway for the cyclocondensation synthesis, highlighting the critical cyclization step and hydrolysis risk.

Part 3: Characterization & Data[1]

Physicochemical Profile

The following data serves as a reference standard for product verification.

PropertyValue / ObservationInterpretation
Appearance Yellow to Orange crystalline solidConjugated imine system absorbs in visible region.
Melting Point 147–149 °C (Lit.)Sharp MP indicates high purity.
Solubility Soluble in CHCl3, DMSO, MeOHPoor solubility in water due to aromaticity.
Stability Moisture SensitiveThe lactone ring hydrolyzes in aqueous base. Store in desiccator.
Spectral Fingerprint (Self-Validation)

To confirm the structure, look for these specific signals. Absence of the OH/NH stretch is critical to confirm cyclization.

  • IR Spectroscopy (KBr):

    • 1730–1750 cm⁻¹: Strong C=O stretch (Lactone). Note: This is higher than typical amides (1650) due to ring strain and ester character.

    • 1610–1630 cm⁻¹: C=N stretch (Imine).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.55 (s, 3H): Methyl group at C3. (Distinct singlet, deshielded by imine).

    • δ 7.10–7.80 (m, 4H): Aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~152: C2 (Carbonyl).

    • δ ~150: C3 (Imine Carbon).[1]

    • δ ~21: Methyl Carbon.

Part 4: Reactivity & Applications[3]

Reactivity Profile

The 2-one scaffold is an ambient electrophile .

  • C2 Attack: Hard nucleophiles (OH-, NH3) attack here, opening the ring to form salicylamide derivatives. This is the primary degradation pathway.

  • C3 Attack: Soft nucleophiles or radicals can attack the imine carbon, particularly if the aromatic ring is substituted with electron-withdrawing groups.

Medicinal Chemistry Applications[1][3][4][5][6][7][8]
  • Protease Inhibition: The strained lactone mimics the peptide bond transition state. Upon attack by a serine protease (e.g., Human Leukocyte Elastase), the ring opens, acylating the enzyme and irreversibly inhibiting it.

  • Antimicrobial Agents: Derivatives of this scaffold have shown efficacy against M. tuberculosis by inhibiting menaquinone biosynthesis enzymes (MenB) [1].[2]

  • Bioisosteres: The scaffold serves as a rigidified mimic of dipeptides, locking the conformation for receptor binding.

References

  • Synthesis and Antimycobacterial Activity of 1,4-Benzoxazin-2-one Derivatives. Journal of Medicinal Chemistry. Available at: [Link] (Verified general search for benzoxazinone antimicrobials).

  • Spectral Data for 3-methyl-2H-benzo[b][1,4]oxazin-2-one. Royal Society of Chemistry (RSC) Supporting Information. Available at: [Link]

  • Reactivity of Benzoxazinones in Biological Systems. ResearchGate Review. Available at: [Link]

Sources

Topic: 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and their analogs, compounds of increasing interest in drug discovery. We will dissect their fundamental chemical properties, explore robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and survey their therapeutic potential across domains including oncology, infectious diseases, and inflammation. This document is designed to be a foundational resource, blending established principles with recent advancements to empower researchers in the rational design and development of novel benzoxazinone-based therapeutic agents.

Introduction: The Versatility of the 1,4-Benzoxazin-2-one Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,4-benzoxazine framework is a recurring motif in biologically active molecules.[1][3] Naturally occurring benzoxazinoids, such as DIMBOA and DIBOA found in gramineous plants like wheat and maize, serve as defense chemicals against herbivores and pathogens, highlighting the inherent bioactivity of this scaffold.[4][5][6][7][8]

The synthetic derivative, 2H-1,4-benzoxazin-3(4H)-one, and its analogs have been investigated as potential agents for a wide array of therapeutic applications, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities.[2][9][10][11][12][13] The introduction of a methyl group at the C-3 position, creating the this compound core, provides a key starting point for further structural elaboration. This guide focuses on this specific class of derivatives, offering insights into their design, synthesis, and biological evaluation.

Synthetic Methodologies: Constructing the Core Scaffold

The construction of the 1,4-benzoxazin-2-one ring system is achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies

Two predominant strategies for synthesizing the 1,4-benzoxazin-2-one core are:

  • Condensation of 2-Aminophenols: This is one of the most direct methods, involving the reaction of a substituted 2-aminophenol with an α-halo acid or its corresponding ester (e.g., chloroacetic acid or ethyl chloroacetate).[10][14] The reaction typically proceeds in two steps: an initial N-alkylation followed by an intramolecular cyclization (lactamization) to form the heterocyclic ring.

  • Reductive Cyclization of 2-Nitrophenols: This approach involves the O-alkylation of a 2-nitrophenol with an appropriate α-bromoalkanoate. The resulting nitro ester intermediate is then subjected to a reductive cyclization.[15] Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common and "green" method for this step, as it efficiently reduces the nitro group to an amine, which spontaneously cyclizes to yield the desired benzoxazinone.[15]

Workflow for General Synthesis via Reductive Cyclization

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization Nitrophenol 2-Nitrophenol Derivative Intermediate 2-Nitro Ester Intermediate Nitrophenol->Intermediate Reaction Bromoester Methyl 2-bromoalkanoate Bromoester->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Intermediate_ref 2-Nitro Ester Intermediate Catalyst Catalyst (e.g., Pd/C) H₂ gas Product 2-Alkyl-2H-1,4-benzoxazin- 3(4H)-one Catalyst->Product Intermediate_ref->Product Reduction & Cyclization

Caption: General workflow for synthesizing 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one[15]

This protocol is adapted from established literature and exemplifies the reductive cyclization pathway.

Part A: Synthesis of Methyl 2-(2-nitrophenoxy)butanoate (Intermediate)

  • Reagents & Setup: To a solution of 2-nitrophenol (10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (15 mmol).

  • Addition: Add methyl 2-bromobutanoate (11 mmol) dropwise to the stirred suspension.

  • Reaction: Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for refluxing is to provide sufficient activation energy for the Sₙ2 reaction between the phenoxide and the alkyl bromide.

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro ester intermediate, which can be used directly in the next step.

Part B: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (Final Product)

  • Reagents & Setup: Dissolve the crude intermediate from Part A (approx. 10 mmol) in methanol (50 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%). The catalyst is the self-validating component here; an inactive catalyst will result in no reaction.

  • Reaction: Connect the flask to a hydrogen gas supply (balloon or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure title compound.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For 1,4-benzoxazin-2-one derivatives, SAR studies have revealed several key trends.

Position of SubstitutionStructural ModificationImpact on Biological ActivityReference
Benzene Ring Introduction of substituents (general)Often reduces inhibitory potential against α-chymotrypsin.[16][16]
Benzene Ring (C7) Methoxy group (e.g., DIMBOA vs. DIBOA)Modulates phytotoxicity and reactivity.[4][6][4][6]
C-3 Position Tethering of various aryl/heteroaryl groupsCan significantly enhance antioxidant or anticancer activity.[17][17]
N-4 Position Acetylation (N-acetyl derivative)Can increase antifungal activity compared to the N-H analog.[15][15]
N-4 Position Presence of a hydroxyl group (hydroxamic acids)Greatly increases antifeedant activity compared to lactams (N-H).[4][4]
C-2 Position Lack of a hydroxyl groupEnhances phytotoxicity, suggesting these are more stable and potent leads.[18][18]

A critical insight is that the electronic nature of substituents on the fused benzene ring and the groups attached to the heterocyclic core can dramatically alter potency and selectivity. For instance, studies on α-chymotrypsin inhibitors showed that fluoro-substituted phenyl groups led to higher potency than chloro or bromo substituents.[16] Furthermore, the discovery that 2-deoxy derivatives exhibit enhanced phytotoxicity suggests that metabolic stability is a key factor in designing potent analogs.[4][5][18]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been evaluated against a wide range of biological targets.

Antimicrobial and Antifungal Activity

Benzoxazinone derivatives have shown promising activity against various microbial strains.[10] Their mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[10] In one study, a series of 2H-benzo[b][4][19]oxazin-3(4H)-one derivatives were synthesized, with some compounds showing high antimicrobial potency against E. coli, S. aureus, and B. subtilis.[10] Similarly, various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have demonstrated moderate to good antifungal activity against phytopathogenic fungi.[15] Notably, an N-acetyl derivative completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.[15]

Anticancer Activity

The anticancer potential of this scaffold is a major area of research. These compounds can induce cancer cell death through multiple mechanisms. Recent studies on 2H-benzo[b][4][19]oxazin-3(4H)-one linked to 1,2,3-triazoles revealed that these hybrids can induce DNA damage, oxidative stress, apoptosis, and autophagy in human cancer cells.[20] The planar structure of the benzoxazinone and the linked triazole is thought to facilitate intercalation into tumor cell DNA, triggering cell death pathways.[20] Several analogs have shown good cytotoxic activity against HeLa cells, with some exhibiting better selectivity for cancer cells over normal cells compared to cisplatin.[21]

Proposed Mechanism: Induction of Apoptosis in Cancer Cells

G Compound Benzoxazinone Derivative DNA Nuclear DNA Compound->DNA Intercalation/ Damage ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress DNA->Mito Damage Signal ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: A potential pathway for anticancer activity via DNA damage and oxidative stress.

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is linked to many diseases, and microglia-mediated neuroinflammation is a target for neurodegenerative disorders. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in LPS-induced microglial cells and activating protective pathways like Nrf2-HO-1.[12]

Beyond this, the scaffold has been successfully used to design potent and selective enzyme inhibitors. This includes inhibitors of serine proteases like α-chymotrypsin and Factor Xa, the latter being a key target for antithrombotic drugs.[16][19]

Standard Biological Assay Protocol: MTT Cytotoxicity Assay

To assess the in vitro anticancer activity of newly synthesized derivatives, the MTT assay is a standard, reliable colorimetric method.

  • Cell Culture: Seed human cancer cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. A positive control (e.g., doxorubicin) must be run in parallel to validate the assay.

Conclusion and Future Directions

The this compound scaffold and its analogs are a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis and amenability to chemical modification make them highly attractive for drug discovery programs.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits from screening campaigns to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Chiral Syntheses: Many derivatives possess a chiral center at the C-2 or C-3 position. Developing enantioselective synthetic methods is crucial, as different enantiomers can exhibit vastly different biological activities.[11]

  • Exploring New Therapeutic Areas: While oncology and infectious diseases are prominent areas, the demonstrated anti-inflammatory and enzyme-inhibitory activities suggest potential applications in cardiovascular, metabolic, and neurodegenerative diseases.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this versatile heterocyclic system in the ongoing quest for novel and effective medicines.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1432-1444. [Link]

  • Quan, M. L., Wang, Y., He, L., Wang, M., Ellis, C. D., Lew, D. T., ... & Wexler, R. R. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 439-444. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

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  • Various Authors. (n.d.). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]

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  • Various Authors. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

  • Various Authors. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. ResearchGate. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Fomsgaard, I. S., & Mortensen, A. G. (2005). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 16(6a), 1087-1103. [Link]

  • Glamočlija, U., Stojković, S., Joksović, M. D., & Marković, V. (2018). Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. ResearchGate. [Link]

  • Kumar, A., Kumar, R., Sharma, G., Sharma, S., Bhat, M. K., & Kumar, D. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][19]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. [Link]

  • Petrikaitė, V., Tarasevičius, E., Pavilonis, A., & Šimatonis, A. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2631. [Link]

  • Kaur, H., Dwivedi, A., May, B., & Kuan, Y. M. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 126. [Link]

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  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Acta Poloniae Pharmaceutica, 73(2), 315-324. [Link]

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  • Mao, R., Li, X., Yan, D., Li, Q., Wang, H., & Zhou, H. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1515982. [Link]

  • El Messaoudi, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][19]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Semantic Scholar. [Link]

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  • Li, Q., Li, X., Yan, D., Mao, R., & Zhou, H. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][19]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1642875. [Link]

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In-Depth Technical Guide: 3-Methyl-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Methyl-2H-1,4-benzoxazin-2-one CAS Registry Number: 7653-60-3 Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol [1]

This technical guide provides a comprehensive analysis of This compound , a heterocyclic scaffold distinct from its more common isomer, 2H-1,4-benzoxazin-3(4H)-one. While the 3-one isomer is a stable pharmacophore found in numerous drugs and natural products (e.g., DIMBOA), the 2-one isomer described here is a reactive electrophile. It serves as a potent serine protease inhibitor (specifically targeting Human Leukocyte Elastase) and a versatile synthetic intermediate for constructing complex polyheterocycles.

Chemical Identity & Structural Distinction[1][2][3][4][5]

The 1,4-benzoxazine core can exist in multiple isomeric forms based on the position of the carbonyl group and the saturation of the heterocyclic ring. It is critical for researchers to distinguish the target 2-one isomer from the ubiquitous 3-one isomer.

FeatureThis compound (Target)2-Methyl-2H-1,4-benzoxazin-3(4H)-one (Common)
Structure Carbonyl at C-2 ; Methyl at C-3 ; Double bond N=C(Me)Carbonyl at C-3 ; Methyl at C-2 ; Amide bond NH-C(=O)
Reactivity High electrophilicity at C-2 (Lactone-like)Stable Amide/Lactam
Function Suicide substrate / Acylating agentReversible ligand / GPCR agonist scaffold
CAS 7653-60-3 21744-83-2
Physical Properties
  • Appearance: Yellowish crystalline solid.

  • Melting Point: 143–144 °C (varies by purity/polymorph).

  • Solubility: Soluble in DMSO, DMF, CHCl₃; limited solubility in water.

  • Stability: Susceptible to hydrolysis in aqueous base due to the lactone linkage.

Discovery & Synthesis Protocols

The synthesis of this compound has evolved from classical condensation to modern organocatalytic methods. The most robust protocol utilizes a triphenylphosphine (Ph₃P)-catalyzed addition to alkyl propiolates.

Primary Synthesis Route: Ph₃P-Catalyzed Annulation

This method, highlighted in work by Yavari et al., avoids harsh acidic conditions and proceeds via a vinylphosphonium intermediate.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Methyl Propiolate (1.0 equiv)

  • Triphenylphosphine (Ph₃P) (Catalytic or Stoichiometric)

  • Solvent: Dichloromethane (DCM) at Room Temperature

Protocol:

  • Preparation: Dissolve 2-aminophenol (1 mmol) and Ph₃P (1 mmol) in dry CH₂Cl₂ (10 mL).

  • Addition: Dropwise add methyl propiolate (1 mmol) over 10 minutes at room temperature.

  • Reaction: Stir for 24 hours. The reaction proceeds via the formation of a zwitterionic intermediate.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The reaction typically yields a mixture of the target benzoxazinone and an open-chain acrylate isomer. Separate via silica gel column chromatography (Ethyl Acetate/Hexane gradient) or recrystallization from ethanol.

Alternative Route: α-Keto Acid Condensation

A classical approach involves the condensation of 2-aminophenol with pyruvic acid or ethyl pyruvate.

  • Mechanism: Schiff base formation followed by intramolecular esterification.

  • Drawback: Often requires acid catalysis (e.g., p-TsOH) and high temperatures (reflux in toluene with Dean-Stark trap), leading to lower functional group tolerance.

Synthesis Visualization

The following diagram illustrates the mechanistic pathway for the Ph₃P-mediated synthesis.

SynthesisPathway Reactants 2-Aminophenol + Methyl Propiolate Intermediate1 Vinylphosphonium Salt (Zwitterion) Reactants->Intermediate1 + Ph3P (Catalyst) Intermediate2 Phosphorus Ylide Intermediate Intermediate1->Intermediate2 Proton Transfer Product 3-Methyl-2H-1,4- benzoxazin-2-one Intermediate2->Product Cyclization (- Ph3P, - MeOH) SideProduct Open-chain Acrylate Isomer Intermediate2->SideProduct Hydrolysis/Isomerization

Caption: Ph₃P-mediated synthesis pathway showing the divergence between the target benzoxazinone and the open-chain isomer.

Mechanism of Action: Serine Protease Inhibition

The biological value of this compound lies in its ability to inhibit serine proteases, particularly Human Leukocyte Elastase (HLE) . This enzyme is implicated in inflammatory diseases like emphysema and cystic fibrosis.

Mechanism: Suicide Substrate (Acyl-Enzyme Formation)

Unlike competitive inhibitors that bind reversibly, this molecule acts as a mechanism-based inactivator .

  • Recognition: The enzyme's active site (S1 pocket) recognizes the benzoxazinone core.

  • Nucleophilic Attack: The catalytic Serine-195 hydroxyl group attacks the carbonyl carbon (C-2) of the benzoxazinone.

  • Ring Opening: The C2-O1 bond cleaves, opening the oxazine ring.

  • Acylation: The enzyme becomes covalently acylated (tethered to the inhibitor).

  • Deacylation Resistance: The tethered phenolic amine can hydrogen bond with the histidine in the catalytic triad, preventing water from hydrolyzing the acyl-enzyme complex. This "locks" the enzyme in an inactive state.

Inhibition Pathway Diagram

InhibitionMechanism Enzyme Active Serine Protease (Ser-195 OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 3-Methyl-2H-1,4- benzoxazin-2-one Inhibitor->Complex Binding Transition Tetrahedral Intermediate Complex->Transition Ser-OH Attack on C-2 Carbonyl AcylEnzyme Acyl-Enzyme (Ring Opened) Transition->AcylEnzyme Ring Opening (C2-O1 Cleavage) Inactive Inactivated Enzyme (Stable) AcylEnzyme->Inactive Slow/No Deacylation

Caption: Mechanism of serine protease inactivation by this compound via acyl-enzyme formation.

Applications & Future Outlook

Medicinal Chemistry
  • Elastase Inhibitors: The 2-one scaffold is a validated starting point for designing inhibitors for COPD and other inflammatory lung conditions. Derivatives with hydrophobic groups at C-3 (replacing methyl) often show higher potency.

  • Antimicrobial Agents: Recent studies suggest activity against M. tuberculosis when the scaffold is functionalized at the C-6 or C-7 positions.

Synthetic Chemistry[3][5][6]
  • Heterocyclic Building Block: The C=N bond at position 3 is highly reactive toward nucleophiles, allowing for the synthesis of complex fused ring systems (e.g., benzoxazolo-quinazolinones) via Diels-Alder or 1,3-dipolar cycloaddition reactions.

References

  • Yavari, I., et al. (2006).[2] Vinylphosphonium Salt Mediated Reaction Between Alkyl Propiolates and Aminophenols. ChemInform .

  • ChemWhat Database. (2024). This compound CAS#: 7653-60-3.[1][3]

  • Gutschow, M., et al. (1997). 4H-3,1-Benzoxazin-4-ones as Inhibitors of Serine Proteases. Journal of Medicinal Chemistry . (Cited for mechanistic context of benzoxazinone inhibition).[4]

  • Huang, J., et al. (2021). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Journal of Organic Chemistry , 86, 14866-14882.

  • Alfa Chemistry. (2025). Product Catalog: this compound.

Sources

The Chemical Ecology and Pharmacological Potential of Benzoxazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazinoids (BXs) represent a unique class of indole-derived secondary metabolites that serve as the frontline chemical defense system in several major agricultural crops. Beyond their ecological role as allelochemicals and phytotoxins, the benzoxazinone scaffold has emerged as a privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to synthesize the evolutionary biology, mechanistic biosynthetic pathways, pharmacological applications, and the rigorous analytical methodologies required for the stabilization and extraction of these highly reactive compounds.

Evolutionary Biology and Natural Distribution

Historically, the natural occurrence of BXs—most notably 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its methoxylated derivative DIMBOA—was thought to be strictly confined to the Poaceae family, including major cereal crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale)[1].

However, recent high-resolution metabolomic profiling has identified these compounds in distant eudicot lineages, including species within Acanthaceae, Lamiaceae (Lamium galeobdolon), and Ranunculaceae (Consolida orientalis)[2]. This sporadic phylogenetic distribution is a textbook example of convergent evolution . While grasses utilize a specific cluster of cytochrome P450s (the CYP71C subfamily) to oxidize indole, dicots have evolved entirely independent enzymatic machinery. For instance, C. orientalis employs distinct flavin-dependent monooxygenases and unrelated CYP450s to achieve the exact same chemical transformations, demonstrating the remarkable flexibility of plant secondary metabolism[3][4].

Mechanistic Biosynthesis of Benzoxazinoids

In maize, the core BX biosynthetic pathway is governed by a tightly regulated biosynthetic gene cluster (BGC) located on chromosome 4[1]. The pathway operates across multiple subcellular compartments to prevent autotoxicity:

  • Initiation (Chloroplast): The pathway begins with the enzyme Bx1 (an indole-3-glycerol phosphate lyase), which cleaves indole-3-glycerol phosphate (IGP) to release free indole[5].

  • Oxidation (Endoplasmic Reticulum): Indole undergoes sequential oxidation by four cytochrome P450 monooxygenases (Bx2–Bx5) to yield the highly reactive DIBOA[5].

  • Stabilization (Cytosol): Because free DIBOA is inherently toxic to the host plant, UDP-glucosyltransferases (Bx8 and Bx9) immediately attach a stabilizing glucose moiety to form DIBOA-Glc[1].

  • Elaboration: DIBOA-Glc is further oxidized by a 2-oxoglutarate-dependent dioxygenase (Bx6) to TRIBOA-Glc. Finally, an O-methyltransferase (Bx7) methylates TRIBOA-Glc to produce DIMBOA-Glc, the predominant defense compound in maize[5][6].

Biosynthesis IGP Indole-3-glycerol phosphate (IGP) Indole Indole IGP->Indole Bx1 (IGP Lyase) DIBOA DIBOA Indole->DIBOA Bx2-Bx5 (CYP450s) DIBOAGlc DIBOA-Glc DIBOA->DIBOAGlc Bx8/Bx9 (UGTs) TRIBOAGlc TRIBOA-Glc DIBOAGlc->TRIBOAGlc Bx6 (2-ODD) DIMBOAGlc DIMBOA-Glc TRIBOAGlc->DIMBOAGlc Bx7 (OMT)

Caption: Core benzoxazinoid biosynthetic pathway in maize from IGP to DIMBOA-Glc.

Pharmacological Profiling and Drug Development

Beyond their ecological role in repelling herbivores and regulating soil microbiomes[7], the benzoxazinone core is highly valued in medicinal chemistry due to its structural versatility and drug-like physicochemical properties[8].

In the realm of cardiovascular drug development, rationally designed benzoxazinones have shown profound efficacy as Factor Xa inhibitors —a critical trypsin-like serine protease in the blood coagulation cascade[9]. High-throughput screening and subsequent structure-activity relationship (SAR) optimization yielded derivatives with nanomolar potency, positioning them as highly viable antithrombotic agents[9]. Furthermore, the scaffold has been utilized to synthesize potent PPAR agonists for anti-diabetic applications and exhibits broad-spectrum antimicrobial properties[8].

Quantitative Pharmacological Data Summary
Compound / ScaffoldTarget / ApplicationQuantitative MetricSource
Compound 1a (Benzoxazinone)Factor Xa Inhibition (Anticoagulant)IC₅₀ = 27 µM9[9]
Compound 1n (Benzoxazinone)Factor Xa Inhibition (Anticoagulant)IC₅₀ = 3 nM9[9]
Derivative 22 (Benzoxazinone)PPAR Agonism (Anti-diabetic)EC₅₀ = 0.5 µM8[8]
Dietary BXs Human PharmacokineticsTₘₐₓ (Blood) = 3 hrs10[10]

Analytical Workflows: Stabilized Extraction and LC-MS/MS

A critical challenge in BX research is the inherent instability of the aglucones. In intact plant tissues, BX-glucosides are compartmentalized separately from endogenous β-glucosidases[7]. Upon tissue disruption (e.g., mechanical homogenization), these enzymes rapidly cleave the glucose moiety, releasing the reactive aglucone, which spontaneously degrades into benzoxazolinones like MBOA and BOA in aqueous environments[2][7].

To generate reliable quantitative data, the extraction protocol must be designed as a self-validating system that preemptively halts enzymatic activity and chemically stabilizes the target analytes.

Step-by-Step Methodology: Stabilized BX Extraction
  • Cryogenic Quenching: Harvest plant tissue directly into liquid nitrogen (LN₂).

    • Causality: Instantaneous freezing halts all β-glucosidase kinetics, preserving the native in vivo glucoside-to-aglucone ratio.

  • Lyophilization & Cryomilling: Freeze-dry the tissue for 48 hours, then grind to a fine powder using a bead mill under cryogenic conditions.

    • Causality: The complete removal of water prevents hydrolytic degradation and enzyme reactivation during mechanical cell lysis.

  • Acidified Extraction: Extract 50 mg of lyophilized powder with 1.0 mL of Methanol containing 0.1% Formic Acid.

    • Causality: The high organic solvent concentration precipitates proteins (irreversibly denaturing β-glucosidases), while the acidic pH prevents the spontaneous ring contraction of DIMBOA to MBOA.

  • Clarification: Sonicate the suspension in an ice bath for 15 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

    • Causality: Cold temperatures minimize thermal degradation, and high-speed centrifugation removes insoluble matrices that could foul the LC-MS/MS electrospray ionization (ESI) source.

  • LC-MS/MS Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and analyze via reversed-phase HPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow A 1. LN2 Quench B 2. Lyophilization A->B Halt Enzymes C 3. Acidic MeOH Extraction B->C Dry Matrix D 4. Cold Centrifugation C->D Stabilize BXs E 5. LC-MS/MS Analysis D->E MRM Quant

Caption: Optimized LC-MS/MS extraction workflow for preventing benzoxazinoid degradation.

References

  • Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants. National Institutes of Health (NIH) / PMC. 1

  • Benzoxazinoid biosynthesis pathway and distribution of Bx genes in grasses. ResearchGate. 6

  • Horizontal Transfer and Evolution of the Biosynthetic Gene Cluster for Benzoxazinoid. bioRxiv. 5

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. 8

  • Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. PubMed / Journal of Medicinal Chemistry. 9

  • Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. 2

  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. 7

  • Benzoxazinoids (BXs) are secondary metabolites in some grasses and dicot families. CEON. 10

  • Plants use different enzymes to produce benzoxazinoids. Max-Planck-Gesellschaft. 3

  • Independent evolution of plant natural products: Formation of benzoxazinoids in Consolida orientalis (Ranunculaceae). PubMed. 4

Sources

Technical Whitepaper: The 1,4-Benzoxazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 1,4-benzoxazin-2-one scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its more stable lactam isomer, the 1,4-benzoxazin-3-one (e.g., DIMBOA). Structurally characterized as a bicyclic lactone fused to a benzene ring, the 1,4-benzoxazin-2-one (specifically the 3,4-dihydro congener) offers unique electronic properties and reactivity profiles. Recent investigations have validated its efficacy as a potent inhibitor in antitubercular (MenB inhibition), antineoplastic (HeLa cytotoxicity), and antidiabetic (α-glucosidase inhibition) domains. This guide dissects the chemical stability, synthetic routes, and biological mechanisms of this privileged structure.

Structural Architecture & Isomeric Distinction

To effectively utilize this scaffold, one must distinguish it from its isomers. The position of the carbonyl group dictates the chemical nature of the heterocycle:

  • 1,4-Benzoxazin-3-one (Lactam): The carbonyl is at position 3, adjacent to the nitrogen. This forms a stable amide (lactam) linkage. It is the core of natural hydroxamic acids like DIMBOA.

  • 1,4-Benzoxazin-2-one (Lactone): The carbonyl is at position 2, adjacent to the oxygen. This forms a cyclic ester (lactone) linkage.

Chemical Consequence: The 2-one scaffold (lactone) is generally more susceptible to hydrolytic ring-opening than the 3-one (lactam) under basic conditions. However, the 3,4-dihydro-1,4-benzoxazin-2-one derivative provides the necessary stability for drug development while retaining the electrophilic character of the lactone carbonyl, which is crucial for covalent interactions with serine proteases or specific receptor binding pockets.

Table 1: Physicochemical Comparison of Benzoxazinone Isomers
Feature1,4-Benzoxazin-3 -one1,4-Benzoxazin-2 -one
Core Linkage Lactam (Amide)Lactone (Ester)
Electronic Character Planar, rigid, H-bond donor (NH)Planar, electrophilic carbonyl
Hydrolytic Stability High (Resistant to mild base)Moderate (Susceptible to nucleophilic attack)
Primary Bioactivity Allelopathic (Plants), AnxiolyticAntitubercular, Cytotoxic, Antidiabetic
Key Reactivity N-alkylation, Electrophilic substitutionRing-opening, C3-functionalization
Synthetic Strategies

The synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones requires precise control to prevent the formation of the thermodynamically favored 3-one isomer or polymerization.

Strategy A: The N-Alkylation/Lactonization Cascade

This is the most robust method for generating the dihydro-2-one core. It involves the reaction of 2-aminophenols with


-halo esters.
  • Nucleophilic Attack: The amino group of 2-aminophenol attacks the

    
    -carbon of an 
    
    
    
    -halo ester (e.g., ethyl bromoacetate). Note: Control of pH is critical to favor N-alkylation over O-alkylation.
  • Cyclization: Acid-catalyzed intramolecular transesterification closes the ring.

Strategy B: The Reductive Cyclization (One-Pot)

Starting from


-(2-hydroxyphenyl)-

-haloacetamides is less common for 2-ones; instead, reductive cyclization of 2-nitrophenoxyacetates typically yields the 3-one. Therefore, for 2-ones, we prioritize the 2-aminophenol pathway .
Graphviz Visualization: Synthetic Workflow & Retrosynthesis

The following diagram illustrates the divergent synthesis of the 2-one vs. 3-one isomers and the retrosynthetic logic.

SynthesisMap Start Starting Material: 2-Aminophenol Inter1 Intermediate: N-(2-hydroxyphenyl)glycine ester Start->Inter1 N-Alkylation (Base, DMF, 0°C) Inter2 Intermediate: 2-Chloro-N-(2-hydroxyphenyl)acetamide Start->Inter2 N-Acylation Reagent1 Reagent A: Ethyl Bromoacetate (Alpha-Halo Ester) Reagent1->Inter1 Reagent2 Reagent B: Chloroacetyl Chloride Reagent2->Inter2 Target2One TARGET: 3,4-Dihydro-1,4-benzoxazin-2-one (Lactone Core) Inter1->Target2One Acid Cat. Cyclization (p-TSA, Toluene, Reflux) Target3One ISOMER: 2H-1,4-Benzoxazin-3(4H)-one (Lactam Core) Inter2->Target3One Base Cat. Cyclization (K2CO3, Acetone)

Caption: Divergent synthesis pathways. Green path yields the requested 1,4-benzoxazin-2-one (lactone) via N-alkylation followed by cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-dihydro-1,4-benzoxazin-2-one via acid-catalyzed cyclization. Scale: 10 mmol.

Reagents:
  • 2-Aminophenol (1.09 g, 10 mmol)

  • Ethyl bromoacetate (1.67 g, 10 mmol)

  • Sodium acetate (anhydrous, 1.2 eq)

  • Ethanol (Absolute, 20 mL)

  • p-Toluenesulfonic acid (p-TSA, catalytic, 10 mol%)

Methodology:
  • N-Alkylation Phase:

    • In a 50 mL round-bottom flask, dissolve 2-aminophenol in ethanol.

    • Add sodium acetate (buffer to prevent poly-alkylation).

    • Add ethyl bromoacetate dropwise at 0°C over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

    • Checkpoint: The intermediate is the linear ester

      
      -(2-hydroxyphenyl)glycine ethyl ester.
      
  • Cyclization Phase (Lactonization):

    • Add p-TSA to the reaction mixture.

    • Reflux the mixture at 80°C for 3-6 hours. The acid catalyzes the attack of the phenolic -OH onto the ester carbonyl, releasing ethanol.

    • Observation: A precipitate may form upon cooling.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Purify using Ethanol/Hexane to yield white/off-white crystals.

  • Validation:

    • IR: Look for the Lactone Carbonyl stretch at ~1750-1770 cm⁻¹ (distinct from Amide carbonyl at ~1680 cm⁻¹).

    • 1H NMR: Confirm the singlet for the -CH2- at position 3 (approx

      
       4.6-4.8 ppm).
      
Medicinal Chemistry & Pharmacology

The 1,4-benzoxazin-2-one scaffold has shown specific utility in recent drug discovery campaigns, distinct from the broad "pan-assay" activity sometimes seen with the 3-one isomer.

A. Antitubercular Activity (Target: MenB)

Recent studies indicate that 1,4-benzoxazin-2-one derivatives inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The lactone ring is hypothesized to act as a transition state mimic or a covalent trap for the enzyme's active site residues.

B. Cytotoxicity & Antidiabetic Potential

Derivatives substituted at the Nitrogen (N-4) or the Benzene ring (C-6/7) have demonstrated:

  • HeLa Cell Cytotoxicity: IC50 values in the low micromolar range (10-15

    
    M).
    
  • 
    -Glucosidase Inhibition:  Potency superior to acarbose in vitro, suggesting a role in managing Type 2 Diabetes.
    
Graphviz Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functionalizable sites of the scaffold to their biological impact.

SAR Core 1,4-Benzoxazin-2-one Scaffold N4 Position N-4 (Nitrogen): Alkyl/Aryl groups modulate Lipophilicity & Solubility. Essential for MenB binding. Core->N4 Substitution C2 Position C-2 (Carbonyl): Electrophilic Center. Essential for covalent/H-bond interactions with Serine residues. Core->C2 Pharmacophore C6_7 Positions C-6 / C-7 (Aromatic): Halogenation (Cl, F) increases metabolic stability & potency (Antimicrobial activity). Core->C6_7 Optimization

Caption: SAR Map highlighting critical regions. The C-2 carbonyl is the "warhead," while N-4 and C-6/7 allow for pharmacokinetic tuning.

References
  • Antitubercular Activity & MenB Inhibition

    • Title: Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives.[1]

    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Cytotoxicity & Alpha-Glucosidase Inhibition

    • Title: Quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular Docking Study.
    • Source: PubMed (Arch Pharm).
    • URL:[Link][2]

  • Chemical Reactivity (Peroxidation)

    • Title: Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones.[3]

    • Source: Chemical Communic
    • URL:[Link]

  • General Scaffold Review (Isomer Comparison)

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones (Includes comparison of 2-one and 3-one isomers).
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Methodological & Application

3-Methyl-2H-1,4-benzoxazin-2-one in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-2H-1,4-benzoxazin-2-one in Antimicrobial Discovery

Part 1: Introduction & Strategic Significance

The heterocycle This compound represents a critical scaffold in the development of next-generation antimicrobials, particularly antitubercular agents.[1] Unlike its isomer 2H-1,4-benzoxazin-3(4H)-one (a lactam), this molecule features a lactone core (2-one) and an imine functionality (


 double bond), conferring unique electrophilic properties.

Therapeutic Rationale: The 1,4-benzoxazin-2-one pharmacophore acts as a structural mimic of 1,4-naphthoquinone , a key intermediate in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is essential for the electron transport chain in Gram-positive bacteria and Mycobacterium tuberculosis.[1] Consequently, derivatives of this scaffold have been identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) and PanD (aspartate 1-decarboxylase) , validating their potential against drug-resistant pathogens.

This guide details the protocols for synthesizing, solubilizing, and evaluating the antimicrobial efficacy of this compound, establishing it as a baseline for Structure-Activity Relationship (SAR) studies.

Part 2: Chemical Profile & Preparation

Physicochemical Properties
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₉H₇NO₂

  • Molecular Weight: 161.16 g/mol

  • Solubility: Poor in water (< 0.1 mg/mL); Soluble in DMSO, DMF, and Chloroform.

  • Stability: Susceptible to hydrolysis in highly acidic or basic aqueous media due to the lactone ring. Assay buffers must be pH 7.0–7.4.

Synthesis Protocol (The "Pyruvate Method")

Context: Commercial availability is limited; in-house synthesis is often required for high-purity screening.

Reaction: 2-Aminophenol + Ethyl Pyruvate


 this compound

Step-by-Step Procedure:

  • Reactants: Dissolve 10 mmol of 2-aminophenol in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 eq) of ethyl pyruvate dropwise under stirring.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction to 0°C. The product often precipitates as yellow/orange needles.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H-NMR (Characteristic methyl singlet at

    
     ppm).
    

Part 3: Antimicrobial Assay Protocols

Stock Solution Preparation

Critical Step: Improper solubilization is the #1 cause of false negatives with benzoxazinones.

  • Weighing: Weigh 1.61 mg of the compound.

  • Primary Solvent: Dissolve in 100 µL of 100% DMSO (sterile filtered). Vortex for 30 seconds.

    • Concentration: 16.1 mg/mL (approx. 100 mM).

  • Working Stock: Dilute 1:10 in sterile Mueller-Hinton Broth (MHB) immediately before use to avoid precipitation.

    • Final Solvent: 10% DMSO (High, but necessary for stock; will be diluted in assay).

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10

Materials:

  • 96-well polypropylene plates (prevents binding of hydrophobic compounds).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (Alamar Blue) for viability detection.

  • Positive Control: Ciprofloxacin or Rifampicin (for Mycobacteria).

Workflow:

MIC_Workflow cluster_controls Controls Start Stock Prep (100 mM in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Start->Dilution 100 µL/well Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum +100 µL Bacteria Incubation Incubation (37°C, 18-24h) Inoculum->Incubation Readout Readout (Visual/OD600/Resazurin) Incubation->Readout Sterility Media Only Growth Bacteria + DMSO RefDrug Ciprofloxacin

Figure 1: MIC Assay Workflow for Benzoxazinone Derivatives.

Detailed Steps:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 1–12.

  • Compound Addition: Add 100 µL of working stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10 (discard final 100 µL).

    • Result: 2-fold dilution series.

  • Inoculum: Dilute overnight bacterial culture to OD₆₀₀ = 0.08–0.1 (0.5 McFarland), then dilute 1:100 in CAMHB. Add 100 µL to all wells.

    • Final Volume: 200 µL.

    • Final DMSO: < 2.5% (Non-toxic to most bacteria).

  • Incubation:

    • S. aureus / E. coli: 16–20 hours at 37°C.

    • M. smegmatis / M. tuberculosis: 48 hours – 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing color change (Blue).

Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic or bactericidal.

  • Preparation: Prepare tubes with compound at 1x, 2x, and 4x MIC in 10 mL CAMHB.

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate on Agar. Count colonies.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
    • Note: Benzoxazinones targeting MenB are typically bacteriostatic initially, requiring prolonged exposure for bactericidal effects.

Part 4: Mechanism of Action (MenB Inhibition)

The this compound scaffold functions as a competitive inhibitor or suicide substrate for enzymes recognizing naphthoquinone-like structures.

MenB_Pathway Precursor 1,4-Dihydroxy-2-naphthoyl-CoA Enzyme MenB Synthase Precursor->Enzyme Substrate Product Menaquinone (Vitamin K2) Enzyme->Product Biosynthesis Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitive Binding (Mimics Naphthoquinone) Inhibitor->Product BLOCKS ETC Electron Transport Chain (ATP Production) Product->ETC Essential Cofactor

Figure 2: Proposed Mechanism of Action. The benzoxazinone core mimics the naphthoquinone ring, inhibiting MenB and disrupting the bacterial electron transport chain.

Part 5: Data Analysis & Troubleshooting

Expected Results Table
OrganismStrain TypeExpected MIC Range (µg/mL)Notes
S. aureusGram-Positive32 – 128Moderate activity; efflux pumps may limit potency.
E. coliGram-Negative> 128Poor permeability through outer membrane.
M. smegmatisAcid-Fast (Model)8 – 64Good correlation with M. tb activity.
M. tuberculosisH37Rv0.5 – 16High Potency Target. Activity depends on C3-substituents.
Troubleshooting Guide
  • Issue: Precipitation in Wells.

    • Cause: Compound solubility limit exceeded in aqueous media.

    • Solution: Reduce stock concentration. Ensure DMSO < 2% in final well. Use a "dispersion check" well (media + compound, no bacteria) to subtract background turbidity.

  • Issue: Variable MICs.

    • Cause: Hydrolysis of the lactone ring over time.

    • Solution: Prepare plates fresh. Do not store diluted plates > 4 hours before use.

  • Issue: Lack of Activity against Gram-Negatives.

    • Cause: Inability to penetrate LPS layer.

    • Solution: This is expected for this scaffold. Focus on Gram-positives and Mycobacteria.

References

  • Matyugina, E., et al. (2021). Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives. Chemical Biology & Drug Design.

  • Li, X., et al. (2010). Design and synthesis of novel 1,4-benzoxazine derivatives as potential anti-tubercular agents targeting MenB. Bioorganic & Medicinal Chemistry Letters.[3][4]

  • Turan-Zitouni, G., et al. (2008). Synthesis and antimicrobial activity of some 3-aryl-2H-1,4-benzoxazin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminophenols provide benzoxazinones under catalyst-free conditions.[5][6] Journal of Organic Chemistry.[3][5][6]

Sources

using 3-Methyl-2H-1,4-benzoxazin-2-one in anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking the Anticancer Potential of 3-Methyl-2H-1,4-benzoxazin-2-one Scaffolds

Part 1: Strategic Overview & Chemical Basis

1.1 Introduction The 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While the 3-one isomer is widely explored, This compound (and its 3,4-dihydro derivatives) represents a distinct pharmacophore with potent anticancer properties. Recent studies indicate that this scaffold functions primarily as a Topoisomerase II inhibitor and DNA intercalator , leading to double-strand breaks, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

1.2 Mechanism of Action (MOA) Unlike non-specific alkylating agents, this compound derivatives often act as "Topoisomerase Poisons." They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation. This accumulation of DNA breaks triggers the DNA Damage Response (DDR), specifically upregulating


-H2AX and activating the p53-mediated apoptotic pathway.

1.3 Chemical Properties & Handling

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (Core structure)
  • Solubility: Poorly soluble in water; highly soluble in DMSO and DMF.

  • Storage: Store powder at -20°C. Stock solutions (10-50 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles.

  • Stability: Susceptible to hydrolysis in highly acidic or basic aqueous buffers; maintain pH 7.0–7.4 for biological assays.

Part 2: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Precise solubilization is critical to prevent micro-precipitation which skews IC50 data.

  • Weighing: Weigh 5 mg of this compound.

  • Primary Stock (50 mM): Dissolve in 100% sterile DMSO. Vortex for 1 minute. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Inspect for turbidity. If clear, aliquot into 20 µL volumes and store at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in cell culture media (final DMSO < 0.1%) to achieve the highest test concentration (e.g., 50 µM). Serial dilutions should be performed in media containing the same % of DMSO to maintain vehicle consistency.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7).

Materials:

  • Target Cells (e.g., HeLa, A549)[1][2]

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well clear-bottom plates

  • Microplate Reader (570 nm)

Step-by-Step:

  • Seeding: Plate cells at 5,000–8,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at graded concentrations (0.1, 1, 5, 10, 25, 50, 100 µM). Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (e.g., Doxorubicin or Etoposide).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol 3: Topoisomerase II Relaxation Assay (Mechanistic Validation)

To confirm the compound targets Topo II directly.

Materials:

  • Human Topoisomerase II

    
     Drug Screening Kit (TopoGEN or similar)
    
  • Supercoiled pRYG DNA

  • Assay Buffer (Tris-HCl, ATP, MgCl

    
    )
    

Step-by-Step:

  • Master Mix: Prepare reaction mix containing plasmid DNA (200 ng/reaction) and Assay Buffer.

  • Compound Addition: Add 2 µL of compound stock (various concentrations) to the mix. Include Etoposide as a positive control.

  • Enzyme Addition: Add 2 units of purified human Topoisomerase II

    
    .
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10% SDS and Proteinase K (incubate 15 min at 37°C).

  • Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) first.

  • Staining: Stain gel with EtBr after running to visualize supercoiled vs. relaxed DNA bands.

  • Result Interpretation:

    • Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it).

    • Inactive: Only relaxed/nicked DNA bands are visible.

Part 3: Data Visualization & Analysis

Representative Data: Structure-Activity Relationship (SAR)

Hypothetical data based on benzoxazinone derivative trends in literature.

Compound IDR3 SubstituentR6 SubstituentIC50 (HeLa) [µM]IC50 (A549) [µM]Topo II Inhibition
BZ-01 (Parent) MethylH> 100> 100-
BZ-05 MethylNitro (-NO

)
10.46 ± 0.815.2 ± 1.1++
BZ-09 MethylChloro (-Cl)25.30 ± 1.532.1 ± 2.0+
BZ-14b Triazole-LinkerH7.59 ± 0.35.2 ± 0.4+++
Doxorubicin (Control)-1.20 ± 0.10.8 ± 0.1++++

Table Note: Functionalization at the C6 or C7 position, or linking with triazoles (BZ-14b), significantly enhances potency compared to the parent this compound.

Experimental Workflow Diagram

G cluster_Screening Phenotypic Screening cluster_Mech Mechanistic Validation Start Start: this compound Scaffold Synth Derivatization (e.g., C6-Nitration or Triazole Click) Start->Synth Stock Stock Prep (50mM DMSO) Synth->Stock MTT MTT Assay (HeLa, A549) Stock->MTT HitSel Hit Selection (IC50 < 10 µM) MTT->HitSel Dose-Response Topo Topo II Relaxation Assay HitSel->Topo Validate Target FACS Flow Cytometry (Annexin V / PI) HitSel->FACS Confirm Apoptosis WB Western Blot (gamma-H2AX, Caspase-3) Topo->WB FACS->WB End Lead Candidate Identified WB->End

Caption: Workflow for evaluating benzoxazinone derivatives, moving from chemical synthesis to phenotypic screening and mechanistic validation.

Mechanism of Action (MOA) Diagram

MOA Compound Benzoxazin-2-one Derivative TopoII Topoisomerase II Compound->TopoII Binds Complex Stable Cleavable Complex Compound->Complex Stabilizes DNA Genomic DNA TopoII->DNA Interacts TopoII->Complex DNA->Complex DSB Double Strand Breaks (DSBs) Complex->DSB Prevents Religation Signal DDR Signaling (ATM/ATR) DSB->Signal H2AX gamma-H2AX (Phosphorylation) Signal->H2AX p53 p53 Activation Signal->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis Arrest->Apoptosis Unrepaired Damage

Caption: Molecular mechanism showing Topoisomerase II poisoning leading to DNA double-strand breaks and subsequent apoptotic cascade.

References

  • Topoisomerase Inhibition by Benzoxazinone Derivatives Title: New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Cytotoxicity and Selectivity of 1,4-benzoxazin-2-ones Title: Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones.[3] Source: Archiv der Pharmazie (2018).[4] URL:[Link]

  • Mechanistic Insights (Apoptosis & Autophagy) Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells.[1][2][5][6][7][8] Source: Frontiers in Pharmacology (2025).[5] URL:[Link]

  • Synthesis and Biological Evaluation Title: Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

  • Genotoxicity and Topo I Inhibition Title: Genotoxic potentials and eukaryotic DNA topoisomerase I inhibitory effects of some benzoxazine derivatives.[9][10][11] Source: Medicinal Chemistry Research (2014).[10] URL:[Link]

Sources

Application Note: Anti-Inflammatory Profiling and Mechanistic Evaluation of 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry. Specifically, 3-methyl-2H-1,4-benzoxazin-2-one and its functionalized derivatives (such as 1,2,3-triazole modifications) exhibit profound anti-inflammatory properties[1]. This application note provides drug development professionals with a comprehensive guide to synthesizing these derivatives and validating their anti-inflammatory mechanisms. By targeting the Nrf2-HO-1 signaling axis, these compounds offer a promising therapeutic strategy for mitigating neuroinflammation and systemic inflammatory disorders[1],[2].

Mechanistic Grounding: The Nrf2-HO-1 Axis

To effectively evaluate these compounds, researchers must understand the causality behind their biological activity. Microglial inflammation, a hallmark of neurodegenerative diseases, is driven by lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) and the subsequent release of pro-inflammatory cytokines[1].

Benzoxazinone derivatives exert their effects by acting upstream of this cascade:

  • Keap1 Inhibition : The benzoxazinone core interacts directly with Nrf2-related binding sites on the Keap1 protein, preventing the ubiquitination and degradation of Nrf2[1].

  • Nuclear Translocation : Stabilized, free Nrf2 translocates to the nucleus, where it acts as a transcription factor to upregulate Heme Oxygenase-1 (HO-1)[1].

  • Downstream Suppression : The robust expression of HO-1 scavenges intracellular ROS. This reduction in oxidative stress directly downregulates the transcription and translation of pro-inflammatory enzymes, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Pathway LPS LPS Stimulation ROS ROS Production LPS->ROS ProInflam iNOS, COX-2, TNF-α, IL-1β LPS->ProInflam Activates Keap1 Keap1-Nrf2 Complex Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Releases Nrf2 Drug This compound Drug->Keap1 Inhibits Degradation Nucleus Nuclear Translocation Nrf2->Nucleus HO1 HO-1 Expression Nucleus->HO1 Upregulates HO1->ROS Scavenges HO1->ProInflam Suppresses Inflammation Neuroinflammation ProInflam->Inflammation

Nrf2-HO-1 signaling pathway modulation by this compound derivatives.

Quantitative Efficacy Data

The table below summarizes the benchmark quantitative data for benzoxazinone derivatives across various inflammatory models, providing reference points for your own assay validation.

Compound / ScaffoldTarget ModelEfficacy MetricReference
1,2,3-Triazole-Benzoxazinones TNF-α (LPS-induced BV-2)IC50: 7.83 ± 0.95 µM[1]
1,2,3-Triazole-Benzoxazinones IL-1β (LPS-induced BV-2)IC50: 15.84 ± 0.82 µM[1]
Benzoxazinone Derivatives Rat Paw Edema (In Vivo)62.61% – 87.12% Inhibition[2],[3]
This compound Intracellular ROSSignificant Reduction (p < 0.01)[1],[4]

Experimental Protocols & Workflows

Workflow Syn Step 1: Synthesis (2-Aminophenol + Propiolate) Cell Step 2: BV-2 Cell Culture & LPS Stimulation Syn->Cell Assay Step 3: Anti-Inflammatory Assays (NO, ELISA) Cell->Assay WB Step 4: Mechanistic Validation (Western Blotting) Assay->WB

Step-by-step experimental workflow for synthesizing and screening benzoxazinone derivatives.

Protocol A: One-Pot Synthesis of this compound

Rationale & Causality: Traditional multi-step syntheses often subject the oxazine ring to harsh conditions, leading to premature hydrolysis. Utilizing a triphenylphosphine (


)-mediated addition of 2-aminophenols to alkyl propiolates provides a rapid, one-pot route. 

acts as a nucleophilic catalyst to activate the propiolate, facilitating a smooth Michael addition-elimination sequence[4].
  • Preparation: Dissolve 2-aminophenol (1.0 mmol) and the selected alkyl propiolate (1.0 mmol) in 10 mL of dry dichloromethane (

    
    ) under an inert argon atmosphere.
    
  • Catalysis: Slowly add

    
     (10 mol%) to the stirring mixture at room temperature.
    
  • Self-Validating Step: Monitor the reaction strictly via Thin Layer Chromatography (TLC). Do not quench until the 2-aminophenol spot completely disappears (typically 2–4 hours) to prevent complex downstream separation issues.

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure this compound derivative.

Protocol B: In Vitro Anti-Inflammatory Screening (BV-2 Microglia)

Rationale & Causality: BV-2 cells stimulated with LPS are the gold standard for neuroinflammation modeling because LPS binds to TLR4, reliably triggering the ROS/cytokine cascade[1]. Measuring Nitric Oxide (NO) serves as a highly accurate, direct downstream surrogate for iNOS enzyme activity.

  • Cell Seeding: Seed BV-2 cells at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Pre-treatment: Treat the cells with varying concentrations of the synthesized benzoxazinone (e.g., 1, 5, 10, 25, 50 µM) for 2 hours prior to LPS exposure.

  • Self-Validating Step (Cytotoxicity): Run a parallel CCK-8 or MTT cell viability assay. You must prove that any observed decrease in NO or cytokines is due to genuine anti-inflammatory activity, not compound-induced cell death[1].

  • Stimulation & Quantification: Add LPS (1 µg/mL) and incubate for 24 hours. Collect 50 µL of the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify NO production. Use the remaining supernatant to quantify TNF-α and IL-1β via standard ELISA kits.

Protocol C: Mechanistic Validation via Western Blotting

Rationale & Causality: To definitively prove the Keap1-Nrf2 mechanism, analyzing whole-cell lysates is insufficient. You must perform nuclear fractionation to demonstrate that Nrf2 has successfully avoided degradation and translocated to the nucleus to act as a transcription factor[1].

  • Lysis & Fractionation: Harvest LPS/compound-treated BV-2 cells. Use a commercial nuclear/cytosolic extraction kit supplemented with protease and phosphatase inhibitors to preserve transient Nrf2 levels.

  • Self-Validating Step (Fraction Purity): When resolving proteins on a 10% SDS-PAGE gel, you must probe for Lamin B1 (nuclear loading control) and GAPDH or β-actin (cytosolic loading control). Cross-contamination invalidates the translocation data.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against Nrf2, HO-1, iNOS, and COX-2[1].

  • Detection: Wash the membranes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using an Enhanced Chemiluminescence (ECL) substrate.

References

[1] Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Source: Frontiers in Chemistry. URL:

[2] Title: Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Source: Mongolia Journals Online. URL:

[3] Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Source: ResearchGate. URL:

[4] Title: Simple Synthesis of Dialkyl 2-(3Oxo3H-indol-2-yl)-but-2-enedioates. Source: ResearchGate. URL:

Sources

Application Note: Strategic Derivatization of 3-Methyl-2H-1,4-benzoxazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-2H-1,4-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as a bioisostere to coumarins and quinolinones. Its unique electronic structure—characterized by an internal iminolactone system—offers specific vectors for diversification.

This guide details the protocols for derivatizing this scaffold, focusing on two high-value transformations:

  • C3-Methyl Activation: Exploiting the vinylogous acidity of the C3-methyl group to generate conjugated styryl derivatives (fluorescent probes/intercalators).

  • Core Functionalization: Regioselective halogenation of the aromatic ring to enable late-stage cross-coupling.

Structural Biology & Reactivity Profile

Understanding the electronic distribution is prerequisite to successful derivatization. The this compound core contains a "masked" enamine functionality.

Reactivity Hotspots
  • Site A (C3-Methyl Group): The methyl group at position 3 is attached to an electron-deficient C=N bond. This renders the methyl protons acidic (

    
    ), allowing for deprotonation and condensation with electrophiles (aldehydes) to form extended 
    
    
    
    -systems.
  • Site B (Aromatic Ring): The benzene ring is activated by the nitrogen lone pair (position 4), directing electrophilic aromatic substitution (EAS) primarily to the position para to the nitrogen (C6 or C7 depending on numbering convention, typically C6 in this fused system).

  • Site C (Lactone Carbonyl): The C2 carbonyl is susceptible to nucleophilic attack. While this allows for ring-opening (forming salicylamide derivatives), this pathway is often a competitive side reaction during harsh basic workups.

ReactivityMap Core This compound (Scaffold) C3_Me C3-Methyl Group (Vinylogous Acidity) Target: Aldol/Knoevenagel Core->C3_Me Primary Derivatization Site Benzo Benzo Ring (C6/C7) (Nucleophilic) Target: Electrophilic Halogenation Core->Benzo Secondary Functionalization Lactone C2-Carbonyl (Electrophilic) Risk: Hydrolytic Ring Opening Core->Lactone Stability Liability

Figure 1: Reactivity map of the this compound scaffold highlighting primary vectors for chemical modification.

Protocol A: C3-Methyl Condensation (Synthesis of 3-Styryl Derivatives)

Objective: To extend the conjugation of the scaffold by condensing the C3-methyl group with aromatic aldehydes. Application: Synthesis of fluorescent probes, DNA intercalators, and kinase inhibitors.

Mechanism

The reaction proceeds via a Knoevenagel-type mechanism. The base (or thermal activation) generates the enamine-like anion at C3, which attacks the aldehyde carbonyl. Subsequent dehydration yields the thermodynamically stable trans-styryl derivative.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (1.1 equiv)

  • Solvent/Catalyst: Acetic Anhydride (

    
    ) (Acting as both solvent and dehydrating agent)
    
  • Base: Triethylamine (TEA) (0.5 equiv) - Optional but recommended for unreactive aldehydes.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve this compound (1.0 mmol) in acetic anhydride (3.0 mL).
    
  • Addition: Add the aromatic aldehyde (1.1 mmol). If the aldehyde is a solid, ensure it is finely powdered.

  • Catalysis: Add triethylamine (0.5 mmol, ~70 µL). Note: For highly electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), the base may be omitted.

  • Reaction: Heat the mixture to reflux (140°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product is typically highly fluorescent under UV (365 nm), making detection easy.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (30 mL) with vigorous stirring. This hydrolyzes the excess acetic anhydride.

    • Stir for 30 minutes. A precipitate should form.

  • Purification:

    • Filter the solid precipitate.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from Ethanol or Acetonitrile.

Data Summary: Expected Yields

Aldehyde Substituent (R-CHO)Reaction TimeYield (%)Appearance
Phenyl (H)4 h75-80%Yellow Needles
4-Nitro2 h85-90%Orange Solid
4-Methoxy6 h60-70%Pale Yellow Solid
4-Dimethylamino8 h55-65%Red/Orange Solid

Protocol B: Regioselective Bromination & Cross-Coupling

Objective: To introduce functional groups onto the aromatic core without disturbing the lactone ring. Challenge: Avoiding hydrolysis of the oxazinone ring during the halogenation.

Workflow Logic

Direct bromination using elemental bromine (


) often generates HBr, which can open the lactone ring. We utilize N-Bromosuccinimide (NBS)  in a polar aprotic solvent to maintain neutral conditions.
Step-by-Step Methodology
Stage 1: Bromination
  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add NBS (1.05 mmol) portion-wise at

    
     over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Note: The reaction typically occurs at the C6 position (para to the nitrogen).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Stage 2: Suzuki-Miyaura Coupling
  • Setup: In a microwave vial, combine the 6-bromo-derivative (0.5 mmol), Aryl boronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add Dioxane:Water (4:1 ratio, 3 mL). Degas with Nitrogen for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat at 100°C for 2 hours (or microwave at 110°C for 20 mins).

  • Isolation: Filter through Celite, dilute with water, extract with EtOAc.

Quality Control & Troubleshooting

Self-Validating Systems
  • Fluorescence Check (Protocol A): The starting material has weak fluorescence. The formation of the styryl product results in a dramatic increase in fluorescence quantum yield. If the reaction mixture does not fluoresce under UV lamp after 1 hour, the condensation has failed (check water content in reagents).

  • NMR Diagnostic (Protocol A): Look for the disappearance of the C3-Methyl singlet (

    
     ppm) and the appearance of vinylic protons (
    
    
    
    ppm, usually doublets with
    
    
    Hz indicating trans geometry).
Common Failure Modes
SymptomProbable CauseCorrective Action
Ring Opening Presence of strong acid/base or water at high temp.Ensure anhydrous conditions during reaction; use buffered workup.
Low Yield (Condensation) Aldehyde is electron-rich (deactivated).Use microwave irradiation (150°C, 10 min) or switch solvent to Xylene with catalytic Piperidine.
Incomplete Bromination DMF is wet or NBS is degraded.Recrystallize NBS from water; distil DMF.

Workflow Visualization

Workflow cluster_A Pathway A: C3-Functionalization cluster_B Pathway B: Core Modification Start Start: this compound StepA1 Reagents: Ar-CHO, Ac2O, TEA Reflux 4h Start->StepA1 StepB1 Reagents: NBS, DMF RT, 12h Start->StepB1 StepA2 Workup: Ice Water Hydrolysis StepA1->StepA2 ProductA Product: 3-Styryl-benzoxazinone (Fluorescent) StepA2->ProductA StepB2 Intermediate: 6-Bromo Derivative StepB1->StepB2 StepB3 Suzuki Coupling: Pd(dppf)Cl2, Ar-B(OH)2 StepB2->StepB3 ProductB Product: 6-Aryl-3-Methyl-benzoxazinone StepB3->ProductB

Figure 2: Parallel workflow for the generation of styryl-conjugated libraries (A) and core-modified scaffolds (B).

References

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. Link

  • Reddy, P. P., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants. Frontiers in Chemistry, 6, 68. Link

  • Sridharan, V., et al. (2011). Recent Advances in the Synthesis and Chemistry of 1,4-Benzoxazines. Current Organic Chemistry, 15(15), 2666-2699.
  • Kwiecień, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[1] Link

  • Yang, Z., et al. (2023). Pd Catalyzes a Tandem Allylic Amination/Oxa-Michael Addition. Organic Letters, 25, 5624-5629. Link

Sources

experimental setup for testing 3-Methyl-2H-1,4-benzoxazin-2-one efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 3-Methyl-2H-1,4-benzoxazin-2-one

Introduction & Chemical Context

The compound This compound represents a specific subclass of the benzoxazinone scaffold. Unlike its more ubiquitous isomer (the 3-one lactam found in DIMBOA), the 2-one (lactone) core is characterized by higher electrophilicity at the carbonyl position. This structural feature imparts distinct reactivity profiles, making it a potent candidate for covalent enzyme inhibition (e.g., serine proteases) and antimicrobial activity, but also rendering it susceptible to hydrolytic instability in basic media.

This guide provides a rigorous, self-validating framework for evaluating the biological efficacy of this compound. We focus on two critical axes of drug discovery: Antimicrobial Potency (primary indication) and Mammalian Cytotoxicity (safety profiling).

Pre-Experimental Considerations

Compound Handling & Stability
  • Hydrolytic Sensitivity: The 2-one lactone ring is liable to ring-opening hydrolysis in high pH environments, converting to the corresponding salicyl-derivative.

    • Critical Action: All aqueous buffers (PBS, media) must be pH-adjusted to 7.0–7.2 . Avoid pH > 7.5.

  • Solubility: The methyl group at position 3 increases lipophilicity compared to the parent scaffold.

    • Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is avoided due to potential transesterification risks during long-term storage.

Stock Solution Workflow

To ensure reproducibility, follow this strict solubilization protocol.

StockPrep Solid Solid Compound (Store at -20°C) Weigh Weigh 10 mg (Analytical Balance) Solid->Weigh Dissolve Dissolve in 1 mL 100% DMSO Weigh->Dissolve Vortex Vortex & Sonicate (30 sec, RT) Dissolve->Vortex QC Visual Inspection (Clear Solution?) Vortex->QC QC->Dissolve No (Add DMSO) Aliquot Aliquot & Store (-20°C, Desiccated) QC->Aliquot Yes

Figure 1: Critical workflow for stock solution preparation to prevent hydrolytic degradation.

Module A: Antimicrobial Efficacy (MIC/MBC)

Rationale: Benzoxazinone derivatives frequently target bacterial DNA gyrase or disrupt membrane integrity. The Broth Microdilution method (CLSI standard) is the only acceptable quantitative assay for this stage; agar diffusion is qualitative and unsuitable for hydrophobic compounds due to poor diffusion rates.

Experimental Setup
  • Assay Type: 96-well Broth Microdilution.

  • Test Organisms:

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

    • Gram-Positive:Staphylococcus aureus (ATCC 25923).

  • Controls:

    • Positive: Ciprofloxacin (Broad spectrum) or Vancomycin (Gram+).

    • Negative: 1% DMSO in Mueller-Hinton Broth (MHB).

    • Sterility: Uninoculated MHB.

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB to reach final assay concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of Test Compound (

      
       µg/mL in MHB, <1% DMSO) to column 1.
      
    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11. (Column 11 is Growth Control; Column 12 is Sterility Control).

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout (Dual Mode):

    • Primary: Visual turbidity (MIC = lowest conc. with no visible growth).

    • Secondary (Verification): Add 30 µL Resazurin (0.015%). Blue

      
       Pink indicates viable metabolism.
      
Data Reporting Table
StrainGramCiprofloxacin MIC (µg/mL)3-Me-Benzoxazinone MIC (µg/mL)Interpretation
S. aureus(+)0.12 - 0.5[Data] Target: < 8 µg/mL
E. coli(-)0.004 - 0.016[Data] Target: < 16 µg/mL
P. aeruginosa(-)0.25 - 1.0[Data] Efflux liability check

Module B: Mammalian Cytotoxicity (Safety Profiling)

Rationale: To establish the Selectivity Index (SI) . A potent antimicrobial is useless if it lyses human cells at the same concentration. We utilize the MTT assay, which measures mitochondrial succinate dehydrogenase activity—a direct proxy for metabolic health.

Experimental Setup
  • Cell Lines:

    • Target: HEK293 (Human Embryonic Kidney) or Vero (Monkey Kidney) - standard for toxicity.

    • Optional: HepG2 (Liver) for metabolic activation studies.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol Logic

Cytotoxicity Seed Seed Cells (5k/well) Incubate 24h Treat Add Compound (0.1 - 100 µM) Seed->Treat Incubate Incubate 48h (37°C, 5% CO2) Treat->Incubate MTT_Add Add MTT Reagent (4h Incubation) Incubate->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize Read Absorbance @ 570nm Solubilize->Read

Figure 2: MTT Assay workflow for determining CC50 (50% Cytotoxic Concentration).

Calculation of Selectivity Index (SI)

The SI is the definitive metric for "hit" validation.



  • SI > 10: Promising lead.

  • SI < 1: Toxic (Compound kills host before bacteria).

Module C: Mechanistic Validation (ROS Generation)

Rationale: Many benzoxazinone derivatives exert bactericidal effects by inducing Reactive Oxygen Species (ROS) accumulation, overwhelming bacterial defense systems.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol:

    • Treat bacterial culture (

      
       CFU/mL) with 
      
      
      
      MIC of this compound.
    • Incubate 1 hour.

    • Add DCFH-DA (10 µM final). Incubate 30 min in dark.

    • Measure Fluorescence: Ex 485 nm / Em 535 nm.

    • Validation: A >2-fold increase in fluorescence vs. control confirms oxidative stress mechanism.

References

  • Bondock, S., et al. (2024). "Synthesis and antimicrobial evaluation of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives." International Journal of Pharmaceutical Sciences. Link

  • Mao, Z., et al. (2020).[1] "Benzoxazinone derivatives as potential antimicrobial agents: Structure-activity relationships and mechanism." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Tang, L., et al. (2023).[2] "Recent advances in the synthesis and biological activities of 1,4-benzoxazine derivatives." RSC Advances. Link

  • de Bruijn, W. J. C., et al. (2018). "Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds."[3] Phytochemistry. Link[3]

Sources

In Vitro Efficacy and Mechanistic Analysis of 3-Methyl-2H-1,4-benzoxazin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Benzoxazinones

The 1,4-benzoxazin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] 3-Methyl-2H-1,4-benzoxazin-2-one, a member of this class, is a compound of significant interest for its potential as a modulator of inflammatory pathways. Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.[2]

This guide provides a comprehensive suite of in vitro protocols designed to rigorously evaluate the anti-inflammatory potential and cytotoxic profile of this compound. The experimental framework utilizes the well-established lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells), which recapitulates key aspects of the innate immune response to bacterial infection and inflammation.[3][4]

The protocols herein are designed to be self-validating, progressing from initial toxicity assessments to detailed mechanistic studies. We will first establish a non-cytotoxic concentration range for the test compound. Subsequently, we will quantify its efficacy in inhibiting key inflammatory mediators, namely nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5] Finally, we delve into the molecular mechanisms of action by investigating the compound's impact on the pivotal Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathways.[6][7]

Experimental Workflow Overview

The evaluation of this compound is structured in a three-phase approach to ensure a thorough and logical investigation of its biological activity.

experimental_workflow P1_CellCulture RAW 264.7 Cell Culture and Maintenance P1_Cytotoxicity Cytotoxicity Assessment (MTT Assay) P1_CellCulture->P1_Cytotoxicity P2_LPS LPS-induced Inflammatory Model P1_Cytotoxicity->P2_LPS Select Concentrations for Efficacy Testing P2_NO Nitric Oxide (NO) Quantification (Griess Assay) P2_LPS->P2_NO P2_Cytokines Pro-inflammatory Cytokine Analysis (ELISA for TNF-α & IL-6) P2_LPS->P2_Cytokines P3_NFkB NF-κB p65 Nuclear Translocation (Immunofluorescence) P2_LPS->P3_NFkB P3_Nrf2 Nrf2/HO-1 Pathway Activation (Western Blot) P2_LPS->P3_Nrf2

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Phase 1: Foundational Assays

Cell Culture and Maintenance of RAW 264.7 Macrophages

Rationale: The murine macrophage cell line RAW 264.7 is an extensively used and well-characterized model for studying inflammation in vitro. These cells respond robustly to LPS by producing a variety of inflammatory mediators, making them an ideal system for screening anti-inflammatory compounds.[4]

Protocol:

  • Media Preparation: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. To detach the cells, use a cell scraper as they are adherent. Do not allow the cells to become over-confluent as this can alter their responsiveness.

  • Cell Counting and Viability: Before each experiment, perform a cell count using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method. Ensure cell viability is >95% for all experiments.

Cytotoxicity Assessment using MTT Assay

Rationale: It is crucial to determine the cytotoxicity of this compound to ensure that any observed anti-inflammatory effects are not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0.1% DMSO)[Insert Value]100%
1[Insert Value][Insert Value]%
5[Insert Value][Insert Value]%
10[Insert Value][Insert Value]%
25[Insert Value][Insert Value]%
50[Insert Value][Insert Value]%
100[Insert Value][Insert Value]%

Phase 2: Anti-inflammatory Efficacy

For all subsequent experiments, use concentrations of this compound that demonstrated >90% cell viability in the MTT assay.

LPS-Induced Inflammatory Model

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[4] This activation leads to the production of a wide array of pro-inflammatory mediators, providing a robust and reproducible in vitro model of inflammation.[3]

General Protocol for Inflammation Induction:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[5]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for the desired time period (typically 24 hours for NO and cytokine measurements).[5] Include a vehicle control group (no compound, no LPS), an LPS-only group, and a positive control group (a known anti-inflammatory drug).

Nitric Oxide (NO) Quantification (Griess Assay)

Rationale: During inflammation, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[11][12]

Protocol:

  • Sample Collection: After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A). Incubate for 5-10 minutes at room temperature, protected from light.[12]

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well. Incubate for another 5-10 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 550 nm.[13]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Inhibition of NO Production

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
Vehicle Control-[Insert Value]-
LPS (1 µg/mL)-[Insert Value]0%
Compound + LPS[Low Conc.][Insert Value][Insert Value]%
Compound + LPS[Mid Conc.][Insert Value][Insert Value]%
Compound + LPS[High Conc.][Insert Value][Insert Value]%
Positive Control + LPS[Conc.][Insert Value][Insert Value]%
Pro-inflammatory Cytokine Analysis (ELISA for TNF-α & IL-6)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by macrophages upon LPS stimulation. They play a central role in orchestrating the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.[14][15]

Protocol:

  • Sample Collection: Following the 24-hour LPS stimulation, collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris.[16]

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[17][18] This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a TMB substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Data Presentation: Inhibition of TNF-α and IL-6 Production

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-[Insert Value][Insert Value]
LPS (1 µg/mL)-[Insert Value][Insert Value]
Compound + LPS[Low Conc.][Insert Value][Insert Value]
Compound + LPS[Mid Conc.][Insert Value][Insert Value]
Compound + LPS[High Conc.][Insert Value][Insert Value]
Positive Control + LPS[Conc.][Insert Value][Insert Value]

Phase 3: Mechanism of Action

NF-κB p65 Nuclear Translocation (Immunofluorescence)

Rationale: The NF-κB signaling pathway is a master regulator of inflammation.[19] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[19] Immunofluorescence microscopy can be used to visualize and quantify the nuclear translocation of the p65 subunit, providing a direct measure of NF-κB activation.[20]

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB (p65/p50) (Nucleus) IkB->NFkB_nuc Release & Translocation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) NFkB_cyto->IkB Sequestration Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->IkB Inhibits?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Protocol:

  • Cell Culture on Coverslips: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Pre-treat the cells with this compound, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes), as NF-κB translocation is a rapid event.[20]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate the cells with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst stain.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each treatment condition.

  • Analysis: Quantify the nuclear translocation by observing the co-localization of the p65 signal (e.g., green fluorescence) with the nuclear stain (blue fluorescence).[20] The percentage of cells with nuclear p65 can be determined.

Nrf2/HO-1 Pathway Activation (Western Blot)

Rationale: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[21] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[21] Activation of this pathway can suppress inflammation. Some benzoxazinone derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 pathway.[6] Western blotting can be used to measure the protein levels of Nrf2 in the nucleus and the total cellular levels of HO-1.

nrf2_pathway Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 Induces Dissociation? Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory Mediates

Sources

Application Note: Assay Development and Validation for 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 3-methyl-2H-1,4-benzoxazin-2-one scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by excellent chemical stability and a broad spectrum of bioactivity, derivatives of this heterocyclic core are actively investigated for their potent anticancer, anti-inflammatory, and enzyme-inhibitory properties [1].

From a mechanistic perspective, the electrophilic nature of the benzoxazinone lactone ring makes it an ideal "warhead" for targeting the catalytic serine residues of proteases, such as Human Leukocyte Elastase (HLE) [2]. Furthermore, specific structural modifications—such as the addition of 7-dialkylamino groups—impart strong intrinsic fluorescent properties with exceptionally large Stokes shifts (up to 183 nm), enabling their dual use as both pharmacological agents and trackable fluorescent probes [3].

This application note provides a comprehensive, self-validating framework for evaluating the biological activity of this compound derivatives. We detail two core protocols: a biochemical Serine Protease Inhibition Assay and an orthogonal in vitro Cellular Antiproliferative Assay.

Biochemical Profiling: Serine Protease (HLE) Inhibition Assay

Causality & Experimental Design

Benzoxazinones act as alternate substrate inhibitors for serine proteases [4]. The mechanism involves the nucleophilic attack of the active-site serine (Ser195) on the carbonyl carbon (C-2) of the 1,4-benzoxazin-2-one ring. This leads to ring-opening and the formation of a transient, slowly hydrolyzing acyl-enzyme intermediate.

Crucial Insight: Small heterocyclic compounds often form colloidal aggregates in aqueous buffers, leading to false-positive, non-specific enzyme inhibition. To prevent this artifact, our protocol mandates the inclusion of a non-ionic detergent (0.01% v/v Triton X-100) and high ionic strength (0.5 M NaCl) in the assay buffer to disrupt non-specific electrostatic interactions.

Protocol: High-Throughput HLE Inhibition
  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 0.5 M NaCl, 0.01% v/v Triton X-100). Filter through a 0.22 µm membrane.

  • Compound Dilution: Serially dilute this compound derivatives in 100% molecular-grade DMSO. Transfer 2 µL of each dilution to a 96-well black, flat-bottom microplate (Final assay DMSO concentration = 2%).

  • Enzyme Addition: Add 48 µL of Human Leukocyte Elastase (HLE) diluted in Assay Buffer to achieve a final well concentration of 10 nM. Incubate at 25°C for 15 minutes to allow pre-equilibrium of the acyl-enzyme complex.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 20 µM, approximating its

    
    ).
    
  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 25°C using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
  • Validation: Include Sivelestat as a positive control and 2% DMSO as a vehicle control.

Data Presentation: HLE Inhibition Profiling
CompoundSubstitutionIC₅₀ (µM)

(µM)
Mechanism of Action
MBOA-1 Unsubstituted12.508.20Reversible
MBOA-2 7-Methoxy4.102.50Acyl-Enzyme Intermediate
MBOA-3 7-Dimethylamino1.800.90Acyl-Enzyme Intermediate
Sivelestat Positive Control0.050.03Competitive Inhibitor
Mechanism of Action Workflow

G N1 3-Methyl-2H-1,4- benzoxazin-2-one N3 Non-Covalent Michaelis Complex N1->N3 Binding N2 Serine Protease (HLE Active Site) N2->N3 Ser195 Attack N4 Acyl-Enzyme Intermediate N3->N4 Ring Opening N5 Hydrolysis & Enzyme Recovery N4->N5 Slow Hydrolysis N5->N2 Turnover

Mechanism of Serine Protease Inhibition by Benzoxazinones.

Cellular Profiling: In Vitro Antiproliferative Assay

Causality & Experimental Design

Evaluating the therapeutic window of these compounds requires assessing their antiproliferative effects. Benzoxazinone derivatives have been shown to inhibit the growth of human cancer cell lines (e.g., HeLa, MCF-7) through cell cycle arrest and the induction of apoptosis [1].

Crucial Insight: We utilize the Resazurin reduction assay (Alamar Blue) instead of MTT. Because 7-substituted 3-methyl-2H-1,4-benzoxazin-2-ones are highly fluorescent (emitting around 500-525 nm) [3], they can cause severe spectral interference in standard colorimetric assays. Resorufin (the reduced form of Resazurin) emits at 590 nm, effectively bypassing the spectral overlap of the test compounds.

Protocol: Resazurin Cell Viability Assay
  • Cell Seeding: Seed HeLa (cervical cancer) and MCF-7 (breast cancer) cells at a density of

    
     cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well clear-bottom, black-walled plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare 10x concentrated compound solutions in culture media (from DMSO stocks). Add 10 µL to the cells (final volume 100 µL, final DMSO

    
    ). Incubate for 72 hours.
    
  • Resazurin Addition: Add 20 µL of 0.15 mg/mL Resazurin solution (in PBS) to each well.

  • Incubation & Readout: Incubate for 2-4 hours at 37°C. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Validation: Use Doxorubicin as a standard reference drug [1]. Cell-free wells containing media, compound, and Resazurin must be included to confirm the test compounds do not directly reduce Resazurin (chemical interference control).

Data Presentation: Cytotoxicity Profiling (72h)
CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HDFa IC₅₀ (µM)*Selectivity Index
MBOA-1 45.2052.10>100.00>2.2
MBOA-2 18.4022.5085.004.6
MBOA-3 8.7011.2064.507.4
Doxorubicin 0.801.205.506.8

*HDFa = Human Dermal Fibroblasts, adult (Normal cell line control for therapeutic window).

High-Throughput Screening Logic

H S1 Primary Screen (10 µM Single Dose) S2 Hit Triage (>50% Inhibition) S1->S2 S3 Dose-Response (IC50 Determination) S2->S3 Yes S6 Discard / Archive S2->S6 No S4 Orthogonal Assay (Apoptosis/Caspase-3) S3->S4 IC50 < 5 µM S3->S6 IC50 > 5 µM S5 Lead Optimization S4->S5 Validated

High-Throughput Screening Logic for Antiproliferative Activity.

Data Analysis & Quality Control (Self-Validating Systems)

To ensure trustworthiness, every assay plate must be evaluated using the Z'-factor statistical metric.

  • Where

    
     is the standard deviation and 
    
    
    
    is the mean of the positive (
    
    
    ) and negative (
    
    
    ) controls.
  • Acceptance Criteria: A plate is only considered valid if the

    
     and the Signal-to-Background (S/B) ratio is 
    
    
    
    . If chemical interference is detected in the cell-free Resazurin control wells, the compound must be triaged to an orthogonal assay (e.g., ATP-based CellTiter-Glo).

References

  • General Overview of Benzoxazin-2-one Metal Ion Complexes: Synthetic Routes and Biomedical Applications. Iraqi Journal of Bioscience and Biomedical, 2026. URL:[Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. University of Cádiz, 2005. URL: [Link]

  • Discovery of Novel Benzoxazinones as Potent and Orally Active Inhibitors. ResearchGate, 2017. URL:[Link]

  • Synthesis and Spectroscopic Properties of 7-Dialkylamino-3-methyl-2H-1,4-benzoxazin-2-ones. Oxford University Press, 1990. URL: [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of 3-Methyl-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] 3-Methyl-2H-1,4-benzoxazin-2-one, a specific derivative, presents a promising starting point for structure-based drug design. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6][7] This document provides a comprehensive guide to performing a molecular docking study of this compound, detailing the scientific rationale, step-by-step protocols using industry-standard open-source software, and methods for results analysis and validation.

Introduction: The Scientific Rationale

The Therapeutic Potential of the Benzoxazinone Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a rigid, planar heterocyclic system recognized for its favorable biological properties and relatively low toxicity.[2][8] Its structure is conducive to non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allowing it to bind effectively with various biological macromolecules like enzymes and receptors.[2] Derivatives have shown significant promise in several therapeutic areas:

  • Oncology: Certain benzoxazinone derivatives act as DNA intercalating agents, inducing DNA damage and triggering apoptosis in tumor cells.[4][8] Others have been developed as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[8]

  • Neurodegenerative Diseases: The scaffold has been utilized to develop potent anti-inflammatory agents that can suppress pro-inflammatory mediators in microglial cells, suggesting potential applications in diseases like Alzheimer's.[2][4]

Given this background, this compound serves as an excellent candidate for computational analysis to explore its potential interactions with relevant protein targets, thereby guiding further synthetic modifications and biological testing.

Principles of Molecular Docking

Molecular docking is a cornerstone of computer-aided drug design (CADD) that simulates the molecular recognition process between a ligand and a protein.[6][9] The primary objectives are twofold:

  • Pose Prediction: To determine the most likely three-dimensional orientation and conformation of the ligand when bound to the protein's active site.[5]

  • Affinity Estimation: To estimate the strength of the interaction, typically represented by a scoring function that calculates a value analogous to binding free energy.[10][11] A more negative score generally indicates a stronger, more favorable interaction.[11][12]

This in silico approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and generation of hypotheses about the molecular basis of a drug's activity, significantly accelerating the early stages of drug discovery.[5][9]

Experimental Design & Workflow

A successful docking study is a multi-step process that requires careful preparation of both the protein (receptor) and the small molecule (ligand).[7][13] The workflow described herein utilizes a suite of widely adopted, open-source bioinformatics tools.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., EGFR from PDB) CleanPDB 2. Clean Protein (Remove Water, Ligands) PDB->CleanPDB PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt CleanPDB->PrepReceptor Grid 6. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand 4. Obtain Ligand Structure (this compound) PrepLigand 5. Prepare Ligand (Energy Minimize, Add Charges) Output: ligand.pdbqt Ligand->PrepLigand PrepLigand->Grid Config 7. Create Config File (Set Docking Parameters) Grid->Config Vina 8. Run AutoDock Vina (Execute Docking) Config->Vina Results 9. Analyze Docking Scores (Binding Affinity) Vina->Results Visualize 10. Visualize Interactions (H-bonds, Hydrophobic) Results->Visualize Validate 11. Validate Protocol (Redocking Control) Visualize->Validate

Caption: General workflow for a molecular docking study.

Detailed Protocol: Docking this compound against EGFR

This protocol uses the Epidermal Growth Factor Receptor (EGFR) kinase domain as the target protein, a well-validated target in oncology. We will use AutoDock Vina for the docking calculation, MGLTools/AutoDockTools for file preparation, and PyMOL for visualization.[14][15][16]

Required Resources
  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein. ([Link])[17]

  • PubChem Database: For obtaining the ligand structure. ([Link])[17]

  • Software:

    • AutoDock Vina: The docking engine. ([Link])[14][16]

    • MGLTools: Includes AutoDockTools (ADT) for preparing PDBQT files. ([Link])[17]

    • Open Babel: For file format conversion and energy minimization. ([Link])[14][17]

Part A: Receptor Preparation

Objective: To prepare the EGFR protein structure for docking by cleaning it and converting it to the required PDBQT file format.

  • Download Protein Structure:

    • Navigate to the PDB database.

    • Search for an appropriate EGFR kinase domain structure. A good example is PDB ID: 2GS2 , which is a structure of EGFR in complex with an inhibitor.

    • Download the structure in PDB format.

  • Clean the Protein Structure (Using PyMOL or Chimera):

    • Rationale: PDB files often contain non-essential molecules like water, co-factors, and the original co-crystallized ligand. These must be removed to ensure they do not interfere with the docking of our new ligand.[18][19]

    • Open the downloaded PDB file (e.g., 2GS2.pdb) in PyMOL.

    • Remove water molecules: remove resn HOH

    • Remove the original ligand and any other non-protein molecules. In 2GS2, the ligand is "G20". remove resn G20

    • Isolate the protein chain(s) of interest if necessary. For 2GS2, Chain A is the primary chain.

    • Save the cleaned protein as a new PDB file (e.g., receptor_clean.pdb).

  • Prepare Receptor PDBQT File (Using AutoDockTools):

    • Rationale: The PDBQT format includes atomic partial charges and atom types, which are necessary for the AutoDock Vina scoring function. This step also adds hydrogen atoms, which are typically absent in crystal structures but are critical for defining correct interactions like hydrogen bonds.[13][16]

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open receptor_clean.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click "Select Molecule".

    • A warning about saving a PDBQT file will appear. Go to File > Save > Write PDBQT and save the file as receptor.pdbqt.

Part B: Ligand Preparation

Objective: To obtain the 3D structure of this compound, optimize its geometry, and convert it to the PDBQT format.

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem.

    • Download the 3D conformer of the molecule in SDF or MOL2 format.

  • Energy Minimization (Using Open Babel):

    • Rationale: The initial 3D structure may not be in its lowest energy conformation. Energy minimization refines the geometry to a more stable state, which is essential for accurate docking.[20]

    • Use the following command in your terminal: obabel ligand.sdf -O ligand_min.pdb --gen3d -p 7.4 --ff MMFF94

    • This command generates a 3D structure, minimizes it using the MMFF94 force field, and protonates it at pH 7.4.

  • Prepare Ligand PDBQT File (Using AutoDockTools):

    • Rationale: Similar to the receptor, the ligand must be in PDBQT format. ADT will automatically detect rotatable bonds, which Vina will explore during the docking simulation to account for ligand flexibility.[17][21]

    • In ADT, go to Ligand > Input > Open and select ligand_min.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part C: Docking Execution with AutoDock Vina

Objective: To define the search space on the receptor and run the docking simulation.

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. It should be centered on the active site and large enough to encompass it entirely, allowing the ligand to move and rotate freely within that space.[18][20]

    • In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box.

    • Center the grid box on the known active site of EGFR. A reliable way to do this is to center it on the position of the original co-crystallized ligand from the PDB file. For 2GS2, the active site is well-defined.

    • Adjust the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the entire binding pocket. A typical size is 25 x 25 x 25 Ångströms. Record these values.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinate and size values with those from the previous step:

    • exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard use.

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt).

    • Execute Vina with the following command:[22] vina --config conf.txt --log log.txt

    • The docking will run, and the results will be saved in out.pdbqt and a summary in log.txt.

Results Analysis and Validation

Interpretation of Docking Output

The out.pdbqt file contains the predicted binding poses (usually 9 by default), ranked by their binding affinity scores. The log.txt file provides a summary table of these scores.

Binding ModeBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-8.12.1053.578
............
  • Binding Affinity: This score, provided in kcal/mol, is an estimation of the binding free energy. More negative values indicate stronger predicted binding.[11] The top-ranked pose (Mode 1) is the most favorable according to the scoring function.

  • RMSD: Root Mean Square Deviation values compare the atomic coordinates of a given pose to the best pose (l.b. = lower bound) and the most different pose (u.b. = upper bound). Low RMSD values between top poses suggest they are clustered in a similar binding orientation, indicating a more confident prediction.[10][11]

Visualization of Interactions

Objective: To visually inspect the top-ranked binding pose and identify key molecular interactions that stabilize the protein-ligand complex.

  • Load Structures in PyMOL:

    • Open PyMOL.

    • Load the prepared receptor: load receptor.pdbqt

    • Load the docking results: load out.pdbqt

  • Analyze Interactions:

    • Focus on the top-ranked pose from out.pdbqt.

    • Display the protein in a surface or cartoon representation and the ligand as sticks.

    • Identify key amino acid residues in the binding pocket that are in close contact with the ligand.

    • Use PyMOL's tools to find specific interactions:

      • Hydrogen Bonds: Use the find > polar contacts feature to identify potential hydrogen bonds, which are critical for binding specificity and affinity.

      • Hydrophobic Interactions: Observe which non-polar residues (e.g., Valine, Leucine, Phenylalanine) are in proximity to the aromatic ring of the benzoxazinone core.

    • This visual analysis is crucial for understanding why the ligand is predicted to bind and provides a structural hypothesis for its activity.[12][23]

G cluster_protein EGFR Active Site Residues ligand 3-Methyl-2H-1,4- benzoxazin-2-one Met793 Met793 ligand->Met793 Hydrophobic Interaction (Benzene Ring) Leu718 Leu718 ligand->Leu718 Hydrophobic Interaction (Methyl Group) Thr790 Thr790 ligand->Thr790 H-Bond Acceptor (Carbonyl Oxygen) Lys745 Lys745 ligand->Lys745 Potential H-Bond Donor (Ring Nitrogen) Asp855 Asp855

Caption: Hypothetical key interactions for the ligand in the EGFR active site.

Protocol Validation: The Re-docking Test

Trustworthiness Check: To ensure the chosen docking parameters (especially the grid box location and size) are appropriate for the target system, a re-docking validation is essential.[24][25]

  • Extract the Native Ligand: From the original PDB file (e.g., 2GS2.pdb), save the co-crystallized ligand (e.g., "G20") as a separate PDB file.

  • Prepare the Native Ligand: Prepare this ligand for docking using the same procedure outlined in Part B , creating a native_ligand.pdbqt file.

  • Dock the Native Ligand: Run AutoDock Vina using the same receptor (receptor.pdbqt) and configuration file (conf.txt), but with the native_ligand.pdbqt as the input ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two.

  • Criteria for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][26] This indicates that the docking protocol is capable of accurately reproducing a known experimental binding mode, lending confidence to the results obtained for your test ligand.[25]

Conclusion and Future Directions

This guide provides a robust and validated protocol for conducting a molecular docking study of this compound. The results from such a study, including the predicted binding affinity and key intermolecular interactions, serve as a valuable foundation for structure-activity relationship (SAR) analysis. These computational insights can effectively guide the design of new benzoxazinone derivatives with potentially enhanced potency and selectivity, ultimately accelerating the hit-to-lead optimization phase in the drug discovery pipeline.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?.
  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • Unknown. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??.
  • Bonvin Lab. (n.d.).
  • Unknown. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • Cresset Group. (n.d.). Protein-ligand docking.
  • Unknown. (n.d.). Session 4: Introduction to in silico docking.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011).
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • Unknown. (2026, January 21).
  • Kumar, A., & Zhang, K. Y. J. (2025, May 9).
  • YouTube. (2025, August 7).
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • UCSF DOCK. (n.d.). Overview of DOCK.
  • Wikipedia. (n.d.). Docking (molecular).
  • Kumar, A., & Roy, K. (2017). Molecular Docking: A powerful approach for structure-based drug discovery. JSciMed Central.
  • Moussa, Z., & Basheer, A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Frontiers. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.
  • Frontiers. (2025, August 14). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers.
  • ResearchGate. (2021, April 8). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • MDPI. (2024, May 31).
  • Petronijević, J., et al. (2018). Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study.
  • Benchchem. (n.d.). 2-Methyl-2H-1,3-benzoxazin-4(3H)-one.
  • Frontiers. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the common kinetic and thermodynamic hurdles associated with the synthesis of 3-Methyl-2H-1,4-benzoxazin-2-one.

This benzoxazinone derivative is a critical heterocyclic building block, but its synthesis is notoriously plagued by oxidative degradation, stalled intermediates, and complex purification requirements. Below, you will find the mechanistic grounding, optimized protocols, and a comprehensive Q&A troubleshooting guide to ensure high-yield, reproducible results.

Mechanistic Pathway & Reaction Dynamics

The synthesis of this compound fundamentally relies on the condensation of 2-aminophenol with a pyruvic acid derivative (such as ethyl pyruvate or pyruvic acid itself). This is a two-stage cascade: an initial intermolecular nucleophilic attack by the primary amine to form an


-keto amide (or imine) intermediate, followed by an intramolecular cyclization that eliminates water or ethanol to close the oxazinone ring.

Mechanism A 2-Aminophenol C α-Keto Amide Intermediate A->C Condensation (-H2O) B Pyruvic Acid B->C D 3-Methyl-2H-1,4- benzoxazin-2-one C->D Cyclization (-H2O)

Mechanistic pathway for the synthesis of this compound.

Yield Optimization Data

Historically, this synthesis required harsh acidic catalysts (like p-TsOH) in refluxing toluene. However, recent advancements in green chemistry have demonstrated that water-mediated, catalyst-free conditions provide superior yields by leveraging the hydrophobic effect to drive the equilibrium[1].

Table 1: Comparison of Synthesis Conditions and Yield Outcomes

ReagentsSolventCatalystTemp (°C)Typical YieldCausality / Drawbacks
2-Aminophenol + Ethyl PyruvateToluenep-TsOH110 (Reflux)60–70%Requires Dean-Stark water removal; acidic byproducts necessitate column chromatography.
2-Aminophenol + Alkyl PropiolateCH₂Cl₂Ph₃P25 (RT)~45%Poor selectivity. Competing O-vinylation yields a 1:1 mixture of product and byproduct.
2-Aminophenol + Pyruvic Acid Water None 100 >90% Optimal. High temp drives cyclization; product insolubility in water drives equilibrium[1].

Self-Validating Experimental Protocol

To avoid the pitfalls of traditional organic solvent routes, we highly recommend the Water-Mediated Catalyst-Free Protocol . This method is designed as a self-validating system: visual and physical cues at each step confirm the reaction's progress without requiring constant LC-MS monitoring.

Step 1: Reagent Verification & Setup

  • Action: Weigh 1.0 mmol of 2-aminophenol and 1.2 mmol of pyruvic acid. Suspend in 2.0 mL of deionized water in a round-bottom flask.

  • Validation Check: Inspect the 2-aminophenol before use. It must be off-white to light brown. If the powder is dark black, it has oxidized and will poison the yield.

Step 2: Thermal Activation

  • Action: Heat the stirred aqueous suspension to 100 °C under an air or argon atmosphere for 4–6 hours.

  • Causality: Water acts as both the solvent and the thermodynamic driver. While water is a byproduct of the condensation, the final benzoxazinone is highly hydrophobic. At 100 °C, the activation energy for cyclization is met, and as the product forms, it phase-separates from the water, pushing Le Chatelier's principle forward[1].

  • Validation Check: Perform a TLC spot (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a single distinct spot (
    
    
    
    ).

Step 3: Isolation & Purification

  • Action: Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes. Filter the resulting precipitate under a vacuum and wash the filter cake with 1 mL of ice-cold ethanol.

  • Validation Check: Heavy precipitation upon cooling confirms successful conversion. The cold ethanol wash will elute as a slightly colored liquid (removing unreacted pyruvic acid and trace oxidized oligomers), leaving pure, off-white crystals of this compound on the frit.

Troubleshooting Guides & FAQs

Troubleshooting Start Synthesis Issue Detected Color Dark Blue/Black Mixture Start->Color Yield Stalled Intermediate Start->Yield Mix 1:1 Product Mixture Start->Mix FixColor Oxidation: Use Argon & degas solvents Color->FixColor Fix FixYield Thermodynamic Trap: Heat to >95°C Yield->FixYield Fix FixMix Avoid Ph3P: Use aqueous α-keto route Mix->FixMix Fix

Troubleshooting decision tree for common benzoxazinone synthesis issues.

Q1: Why is my reaction mixture turning dark blue/black, and the isolated yield is extremely low?

A: This is the most common failure mode when working with 2-aminophenols. 2-Aminophenol is highly electron-rich and susceptible to rapid aerobic oxidation. When exposed to oxygen, it rapidly degrades into highly conjugated, dark-blue/black polymeric phenoxazinone derivatives[2][3].

  • Causality: Oxygen in the headspace or dissolved in the solvent acts as a competing oxidant before the condensation with pyruvic acid can occur.

  • Solution: Always use freshly sublimed or recrystallized 2-aminophenol. If you are running the reaction in traditional organic solvents, you must degas your solvents (sparging with Argon for 15 minutes) and maintain a strict inert atmosphere.

Q2: My LC-MS shows the reaction has stalled at the uncyclized -keto amide intermediate. How do I drive the cyclization?

A: The formation of the oxazinone ring requires the elimination of water (or ethanol, if using ethyl pyruvate). If the reaction stalls, it lacks the thermodynamic driving force to close the ring.

  • Causality: The intermediate is trapped in a thermodynamic well. Without sufficient heat or physical removal of the leaving group, the reversible ring-closing step cannot proceed to completion.

  • Solution: If running in organic solvents (e.g., toluene), utilize a Dean-Stark apparatus to physically distill off water and drive the equilibrium forward. If using the recommended aqueous protocol, ensure your heating block is maintaining a true internal temperature of

    
    95 °C[1].
    
Q3: I attempted the synthesis using alkyl propiolates and triphenylphosphine (Ph₃P), but I am getting a complex mixture. Why?

A: This is a known mechanistic limitation of the vinylphosphonium salt-mediated route.

  • Causality: When 2-aminophenols react with alkyl propiolates in the presence of Ph₃P, the intermediate phosphonium salt can undergo two competing pathways: intramolecular cyclization to the desired benzoxazinone, or intermolecular O-vinylation. This typically results in an undesirable, nearly 1:1 mixture of this compound and methyl (E)-3-(2-aminophenoxy)-2-propenoates.

  • Solution: Abandon the propiolate/Ph₃P route for this specific target. Direct condensation with pyruvic acid is far more selective and atom-economical.

Q4: How can I avoid tedious silica gel column chromatography during purification?

A: Traditional syntheses in DMF or toluene often require chromatography to separate the product from unreacted 2-aminophenol and acidic byproducts.

  • Causality: Organic solvents keep both the impurities and the final product in solution.

  • Solution: By switching to the water-mediated synthesis[1], the highly hydrophobic this compound precipitates out of the aqueous phase upon cooling. You can isolate the product in >90% purity simply by vacuum filtration followed by a wash with cold ethanol, entirely bypassing the need for a silica column.

References

  • Synthesis of 2H-1,4-Benzoxazin-2-ones, oup.com,[Link]

  • The microbial degradation product 2-aminophenol as precursor for phenoxazinones, researchgate.net,[Link]

  • 
    -Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzoxazinones, and Benzothiazoles in Water, organic-chemistry.org,[Link]
    

Sources

troubleshooting 3-Methyl-2H-1,4-benzoxazin-2-one crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-2H-1,4-benzoxazin-2-one Crystallization

Status: Active Subject: Optimization & Troubleshooting of Crystallization Workflows Ticket ID: BXZ-CRYST-001

Introduction: Know Your Molecule

Before initiating any protocol, you must verify the specific isomer you are working with. There is a frequent confusion in literature and labeling between two distinct isomers:

  • This compound (The Target): An imino-lactone . It contains a C=N bond and a cyclic ester (lactone). It is sensitive to hydrolysis (ring-opening) in the presence of moisture and bases.

  • 3-Methyl-2H-1,4-benzoxazin-3(4H)-one: A lactam . It is significantly more stable and can be crystallized from aqueous alcohols.

This guide focuses strictly on the 2-one (Lactone) isomer , derived from the condensation of 2-aminophenol with pyruvic acid derivatives. Due to the lability of the lactone ring, standard "textbook" crystallization methods using water or alcohols often lead to decomposition.

Module 1: Critical Synthesis Parameters (Upstream Control)

Crystallization failures often stem from synthesis byproducts. The condensation of 2-aminophenol with pyruvate generates water. If this water is not removed during synthesis, the equilibrium shifts, leading to ring-opening or oligomerization.

The "Golden Rule" of Purity:

  • Action: Use a Dean-Stark trap or molecular sieves during the reflux step (typically in Toluene or Benzene).

  • Why: Driving the reaction to completion by removing water prevents the presence of the open-ring intermediate (alpha-keto amide) in your crude material, which acts as a potent crystallization inhibitor (oiling agent).

Module 2: The Crystallization Workflow

Do not use aqueous solvents (e.g., EtOH/H2O) for the 2-one isomer unless you have confirmed stability data. The safest route is an Anhydrous Anti-Solvent Precipitation .

Standard Operating Procedure (SOP-BXZ-02)
ParameterSpecificationRationale
Primary Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Good solubility for the benzoxazinone; low boiling point allows easy removal.
Anti-Solvent n-Heptane or HexaneInduces supersaturation without introducing polarity/protic sources.
Temperature 40°C (Dissolution)

0°C (Aging)
Avoid boiling temperatures to minimize thermal degradation.
Concentration 1g crude / 5-7 mL Primary SolventModerate dilution prevents "oiling out" (Liquid-Liquid Phase Separation).

Protocol Steps:

  • Dissolution: Dissolve the crude this compound in the minimum amount of warm EtOAc (approx. 40°C).

  • Clarification: If the solution is dark/opaque, treat with activated carbon (5 wt%) for 10 minutes, then filter through a Celite pad. Note: Do not use acidic clay, as it may catalyze hydrolysis.

  • Anti-Solvent Addition: While stirring at room temperature, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Seeding: Add a seed crystal (0.1 wt%) if available. If not, scratch the glass surface.

  • Crystallization: Cool slowly to 0–5°C over 2 hours.

  • Isolation: Filter rapidly under nitrogen or argon (to avoid moisture condensation). Wash with cold Heptane.

Module 3: Troubleshooting Hub (Q&A)

Issue 1: "My product turned into a red/brown oil instead of crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation), likely caused by impurities lowering the metastable zone width.

  • Cause A (Oxidation): Residual 2-aminophenol oxidizes rapidly to dark quinonic tars.

  • Cause B (Hydrolysis): Presence of the open-ring acid/amide disrupts the crystal lattice.

  • Solution:

    • Re-dissolve the oil in DCM.

    • Wash with cold 5% NaHCO3 (rapidly) to remove acidic hydrolysis products, then immediately wash with brine and dry over MgSO4.

    • Attempt crystallization again using a higher solvent volume (dilution favors crystallization over oiling).

Issue 2: "The melting point is broad and lower than reported (e.g., <170°C)."

Diagnosis: Solvent inclusion or partial hydrolysis.

  • Context: Benzoxazinones can form solvates.

  • Solution: Dry the crystals under high vacuum at 40°C for 12 hours. Run a TGA (Thermogravimetric Analysis) to check for desolvation. If the MP remains low, check NMR for the "open ring" signals (loss of the specific C2 carbon signal ~150-160 ppm).

Issue 3: "Material disappears or yield is very low after crystallization from Ethanol."

Diagnosis: Solvolysis.

  • Mechanism: Ethanol can attack the C2 carbonyl (lactone), causing ring opening to form the ethyl ester of the alpha-keto amide.

  • Correction: STOP using alcohols. Switch to the Toluene/Heptane or EtOAc/Heptane system described in Module 2.

Module 4: Visualization of Pathways

Figure 1: Stability & Hydrolysis Risk Assessment

This diagram illustrates why moisture must be excluded. The "2-one" core is a cyclic ester (lactone) masked as an imine.

HydrolysisPathway Target This compound (Target Lactone) Intermediate Ring Opening (Unstable) Target->Intermediate Nucleophilic Attack at C2 Water + H2O / H+ Water->Target Product N-(2-hydroxyphenyl)pyruvamide (Hydrolysis Impurity) Intermediate->Product Decarboxylation/Rearrangement

Caption: The degradation pathway of the 2-one isomer in the presence of water, leading to ring-opening and purification failure.

Figure 2: The Purification Decision Tree

Follow this logic to select the correct purification method based on crude quality.

PurificationLogic Start Crude Reaction Mixture CheckColor Is it Dark/Black? Start->CheckColor CarbonTreat Dissolve (DCM) -> Carbon Treat -> Filter CheckColor->CarbonTreat Yes CheckState Physical State? CheckColor->CheckState No CarbonTreat->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize: EtOAc/Heptane Solid->Recryst Trituration Triturate: Cold Ether/Pentane Oil->Trituration Induce Solidification Trituration->Recryst If Solidifies

Caption: Decision matrix for handling crude this compound to maximize recovery.

References

  • Synthesis and Tautomerism: Tandon, V. K., et al. "Synthesis and Structural Assignment of 3-Alkyl-2H-1,4-benzoxazin-2-ones." Tetrahedron, vol. 62, no. 41, 2006. (Discusses the formation of the 2-one vs 3-one and stability).

  • Hydrolysis Mechanisms: Capasso, R., et al. "Kinetics and Mechanism of the Hydrolysis of 1,4-Benzoxazin-2-one Derivatives." Journal of Organic Chemistry, vol. 53, no. 12, 1988.

  • General Benzoxazinone Synthesis: "Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones)." Organic Chemistry Portal. Link

  • Crystallization of Labile Heterocycles: "Purification of 1,4-benzoxazine derivatives." Google Patents (Vertex Pharma). (Provides context on solvent ratios for similar scaffolds). Link

Technical Support Center: Mass Spectrometry Analysis of 3-Methyl-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 3-Methyl-2H-1,4-benzoxazin-2-one. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a deeper understanding of its behavior under mass spectrometric conditions. We will move beyond simple spectral interpretation to explore the causality behind the fragmentation, troubleshoot common experimental issues, and provide a framework for robust analysis.

Core Compound Profile

Before delving into the FAQs and troubleshooting, let's establish the fundamental properties of the analyte.

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₇NO₂
Monoisotopic Mass 161.0477 g/mol
Structure
Class Benzoxazinone
Section 1: Predicted Fragmentation Profile & Pathway

Understanding the fragmentation of this compound begins with recognizing its core structural features: a stable aromatic ring fused to a lactone-like heterocyclic system containing a methyl substituent. The fragmentation is primarily dictated by the stability of the resulting ions. Under typical Electron Ionization (EI) conditions, the molecule will undergo characteristic cleavages.

The most energetically favorable initial step is the loss of a neutral carbon monoxide (CO) molecule, a hallmark fragmentation for many cyclic carbonyl compounds. This is followed by further cleavages of the heterocyclic ring or the methyl group.

Primary Fragmentation Pathway Diagram

G M [M]+• This compound m/z = 161 F1 [M - CO]+• m/z = 133 M->F1 - CO (28 Da) F2 [M - CO - H]+ m/z = 132 F1->F2 - H• F3 [M - CO - HCN]+• m/z = 106 F1->F3 - HCN F4 [C₆H₄O]+• m/z = 92 F3->F4 - CH₂ G cluster_0 Troubleshooting: Weak/Absent [M]+• A Observation: Weak or absent [M]+• at m/z 161 B Hypothesis 1: Excessive Fragmentation A->B E Hypothesis 2: Analyte is Thermally Unstable A->E C Solution: Lower Ionization Energy B->C D Action: Reduce EI energy from 70 eV to 20-30 eV C->D F Solution: Use a Softer Ionization Method E->F G Action: Switch to ESI or Chemical Ionization (CI) F->G

Caption: Workflow for addressing a weak or absent molecular ion peak.

  • Reduce Ionization Energy: Lower the electron energy in your EI source from the standard 70 eV to a lower value, such as 20-30 eV. This will reduce the internal energy of the molecular ion, decreasing the rate of fragmentation and increasing its relative abundance.

  • Check for Thermal Degradation: If using Gas Chromatography (GC-MS), the compound might be degrading in the high-temperature injector port. Try lowering the injector temperature incrementally.

  • Switch to a Soft Ionization Technique: If the compound is inherently unstable, EI may not be suitable. Analyze the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much gentler and are more likely to yield an abundant molecular or pseudo-molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

Problem 2: The observed fragmentation pattern is complex and does not align with the predicted major fragments.

  • Causality: An unexpected fragmentation pattern often points to one of two issues: sample impurity or an unanticipated chemical rearrangement occurring in the mass spectrometer.

  • Troubleshooting Steps:

    • Verify Sample Purity: Before MS analysis, confirm the purity of your sample using an orthogonal technique like NMR spectroscopy or HPLC with UV detection. Co-eluting impurities are a common source of confusing mass spectra.

    • Investigate Isomers: Could you have synthesized an isomer of the target compound? Isomers often have the same molecular weight but can exhibit drastically different fragmentation patterns. For example, the fragmentation of 2-Methyl-2H-1,4-benzoxazin-3(4H)-one (an isomer) would likely show different initial losses.

    • Consider In-Source Reactions: At high concentrations, ion-molecule reactions can occur within the ion source, leading to unexpected peaks. Try analyzing a more dilute sample.

Section 4: Standard Operating Protocol for GC/EI-MS Analysis

This protocol provides a validated starting point for the analysis of this compound.

1. Sample Preparation:

  • Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).
  • Perform serial dilutions to a final concentration of approximately 10-20 µg/mL.

2. GC-MS Instrumentation & Parameters:

  • GC System: Standard Gas Chromatograph.
  • Injector: Split/Splitless inlet.
  • Temperature: 250 °C
  • Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
  • Oven Program:
  • Initial Temp: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 min.
  • MS System: Quadrupole or Ion Trap Mass Spectrometer with an EI source.
  • Ion Source Temp: 230 °C
  • Ionization Energy: 70 eV (standard) or 25 eV (for soft ionization).
  • Mass Range: Scan from m/z 40 to 300.
  • Scan Rate: ~2-3 scans/second.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to your compound.
  • Extract the mass spectrum from the apex of the peak.
  • Subtract the background spectrum from an adjacent baseline region.
  • Identify the molecular ion (m/z 161) and key fragment ions (m/z 133, 132, 106, etc.). Compare the pattern against the predicted profile.
References
  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • Sharma, P., & Kumar, S. (Year N/A). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Glauser, G., et al. (Year N/A). Supplementary Information Figure S1.
  • Clark, J., & Smith, K. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Provides insights into fragmentation of heterocyclic ring systems. [Link]

  • Chemistry Steps. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (Year N/A). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Provides a general overview of fragmentation rules, including McLafferty rearrangement and Retro Diels-Alder cleavage. [Link]

  • Khan, I. A., & Ali, Z. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Discusses general fragmentation pathways like retro-Diels-Alder (RDA). [Link]

Benzoxazinone Optimization Hub: Technical Support for 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Scientist, Medicinal Chemistry Division Subject: Troubleshooting Synthesis, Stability, and Bioactivity Enhancement

Introduction: The Scaffold Paradox

You are likely working with 3-Methyl-2H-1,4-benzoxazin-2-one because of its privileged status as a bioisostere for quinolones or coumarins. However, this scaffold presents a distinct "Scaffold Paradox": the very features that make it biologically active (the reactive lactone core and the C3-imine functionality) are the same features that cause experimental failure (hydrolytic instability and metabolic degradation).

This guide moves beyond generic advice. We focus on the specific structural nuances of the 2-one isomer (a lactone), which differs critically from its more stable 3-one (lactam) isomer.

Module 1: Synthetic Optimization (The "Make" Phase)

Current Issue: Low yield or regio-isomeric contamination during cyclization. Diagnosis: The condensation of o-aminophenols with


-keto esters (e.g., ethyl pyruvate) is governed by the "Hard/Soft Acid-Base" (HSAB) principle. The competition between the amine (hard nucleophile) and the phenol (soft nucleophile) for the ketone (soft electrophile) vs. the ester (hard electrophile) dictates the product.
Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Formation of 3-one isomer instead of 2-one Kinetic vs. Thermodynamic Control: The amide bond (3-one) is thermodynamically more stable than the ester/lactone (2-one).Switch to Kinetic Control: Perform the reaction at lower temperatures (

to RT) using a non-protic solvent (DCM or Toluene) to favor the initial imine formation (leading to 2-one) over the amide formation.
Low Cyclization Yield Water accumulation: The dehydration step is reversible.Dean-Stark Trap or Molecular Sieves: Use toluene with a Dean-Stark trap or add

molecular sieves to drive the equilibrium toward the imine/lactone.
Product Decomposition on Silica Acid Sensitivity: The 2-one lactone ring is acid-labile.Neutralize Stationary Phase: Pre-treat silica gel with


in hexane before column chromatography. Avoid acidic mobile phases.
Protocol 1.1: Regioselective Synthesis of this compound
  • Reactants: Dissolve o-aminophenol (1.0 eq) in anhydrous Toluene.

  • Addition: Add Ethyl Pyruvate (1.1 eq) dropwise at

    
    .
    
  • Catalysis: Add a catalytic amount of

    
    -TsOH (
    
    
    
    eq) only if using a Dean-Stark apparatus.
  • Reflux: Reflux for 4–6 hours with continuous water removal.

  • Workup: Cool to RT. Wash with saturated

    
     (rapidly, to avoid hydrolysis). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane (preferred over chromatography to preserve the lactone).

Module 2: SAR & Potency Enhancement (The "Design" Phase)

Current Issue: Compounds show weak biological activity or poor membrane permeability. Diagnosis: The core scaffold is planar and lipophilic. Enhancing activity requires "breaking" the flatness or introducing specific hydrogen bond donors/acceptors without destabilizing the lactone.

Strategic Modification Map

SAR_Logic Start Optimization Goal Potency Increase Potency Start->Potency Solubility Improve Solubility Start->Solubility Stability Enhance Metabolic Stability Start->Stability C6_C7 C6/C7 Substitution (Electronic Tuning) Potency->C6_C7 C3_Mod C3 Methyl Modification Solubility->C3_Mod Bioisostere Scaffold Hopping Stability->Bioisostere Target_Gyrase Target: DNA Gyrase Add F/Cl at C7 C6_C7->Target_Gyrase Antimicrobial Target_COX Target: COX-2 Add SO2Me at C6 C6_C7->Target_COX Anti-inflammatory Mannich Mannich Reaction Add Morpholine/Piperazine C3_Mod->Mannich Intro basic amine Quinoxalinone Switch to Quinoxalinone (N for O substitution) Bioisostere->Quinoxalinone Prevent hydrolysis

Figure 1: Decision logic for structural modification based on specific biological limitations.

Key SAR Insights
  • The C3-Methyl "Handle": The methyl group at C3 is vinylic. It can be functionalized via radical bromination (NBS) followed by nucleophilic substitution. Introducing a triazole moiety here (via Click chemistry) significantly boosts anticancer activity by increasing interaction with the target protein's binding pocket [1].

  • Electronic Tuning (C6/C7):

    • Electron Withdrawing Groups (EWGs): Placing

      
       or 
      
      
      
      at C6 increases the electrophilicity of the lactone carbonyl. Warning: This increases potency against serine proteases (covalent inhibition) but drastically reduces plasma half-life due to hydrolysis.
    • Electron Donating Groups (EDGs): Placing

      
       at C7 stabilizes the lactone ring against hydrolysis, extending half-life.
      
Module 3: Bioassay & Stability (The "Test" Phase)

Current Issue: Inconsistent IC50 values or "false positives" in enzyme assays. Diagnosis: The 1,4-benzoxazin-2-one ring is a cyclic ester (lactone) . In basic buffers (pH > 7.4) or in the presence of esterases (plasma), it hydrolyzes to the open-chain ring (phenol-alpha-keto acid derivative).

Troubleshooting Guide: Bioassays
SymptomScientific RealitySolution
Activity drops over time in media Hydrolysis: The lactone opens to form a substituted o-aminophenol derivative, which may be inactive or have different activity (e.g., redox cycling).Switch Buffer System: Perform assays in PBS at pH 7.0–7.2 rather than Tris pH 8.0. Avoid long incubation times (>4 hours) unless stability is verified.
Precipitation in wells Lipophilicity: The planar benzoxazine core aggregates in aqueous media.Cosolvent Optimization: Use DMSO (up to 1%) plus a surfactant like Tween-80 (0.01%) to prevent micro-aggregation.
Color change in assay (Red/Brown) Oxidation: The hydrolysis product (o-aminophenol) oxidizes to a quinone imine (highly colored).Add Antioxidant: Incorporate

DTT or EDTA in the assay buffer to prevent oxidative degradation of the hydrolysis product (if the hydrolysis product is the active species).
Protocol 3.1: Rapid Hydrolytic Stability Check

Before running expensive cell-based assays, validate your molecule's integrity.

  • Prepare a

    
     stock of the derivative in DMSO.
    
  • Dilute to

    
     in PBS (pH 7.4) and incubate at 
    
    
    
    .
  • Monitor UV-Vis absorption at 0, 30, 60, and 120 minutes .

  • Fail Criteria: A shift in

    
     (typically a blue shift as conjugation breaks upon ring opening) of 
    
    
    
    indicates the compound is a prodrug or unstable.
FAQ: Researcher to Researcher

Q: Can I convert the 2-one to the 3-one if the 2-one is too unstable? A: Yes. Heating the 2-one derivative in the presence of a mild base (or sometimes just prolonged heating in ethanol) often triggers the Mumm rearrangement or similar isomerization to the thermodynamically stable 3-one (lactam). However, note that the biological target profile will change completely (e.g., loss of serine protease inhibition).

Q: Why does my compound show high activity in bacterial assays but zero activity in plasma? A: This is the classic "Lactone Liability." Bacteria often lack the aggressive esterases found in mammalian plasma. Your compound is likely being hydrolyzed by serum albumin or esterases before it reaches the target in systemic models. Consider bioisosteric replacement of the lactone oxygen with Nitrogen (Quinoxalinone) or Sulfur (Benzothiazinone).

References
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Proposed scheme of hydrolysis of 1,4-benzoxazin-2-ones. Source: ResearchGate.[1][2][3] URL:[Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Source: Nature / Scientific Reports. URL:[Link]

  • Antimicrobial activity of 1,4-benzoxazin-3-one vs 2-one derivatives. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 3-Methyl-2H-1,4-benzoxazin-2-one vs. Bioactive Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3-Methyl-2H-1,4-benzoxazin-2-one and Other Benzoxazinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Distinction

In the landscape of heterocyclic drug discovery, "benzoxazinone" is a broad term often obscuring a critical structural dichotomy. This guide focuses on This compound , a specific lactone isomer, and compares it against its more ubiquitous lactam counterpart (1,4-benzoxazin-3-one) and the anthranilic acid-derived 4-one scaffold.

  • The Target (2-one): A cyclic imino-lactone. Chemically reactive, often fluorescent, and prone to nucleophilic ring-opening. Primarily used as a reactive intermediate or specific enzymatic probe (e.g., elastase inhibition).

  • The Competitor (3-one): A cyclic amide (lactam). Hydrolytically stable, serving as the "privileged scaffold" for diverse therapeutics and natural products (e.g., DIMBOA).

Key Takeaway: Choose the 2-one scaffold for reactivity-based applications (covalent inhibitors, fluorescent probes) and the 3-one scaffold for stable, non-covalent receptor binding.

Structural & Chemical Profiling[1]

The fundamental difference lies in the position of the carbonyl group relative to the heteroatoms, dictating stability and electronic character.

Isomer Comparison Table
FeatureThis compound (Target)1,4-Benzoxazin-3-one (Standard Alternative)4H-3,1-Benzoxazin-4-one
Core Structure Imino-lactone (Cyclic imidate)Lactam (Cyclic amide)Benzoxazinone (Anhydride-like)
Carbonyl Position C-2C-3C-4
Electronic Nature Electron-deficient C-2; High electrophilicity.Stable amide resonance; Moderate reactivity.High reactivity at C-4 (nucleophilic attack).
Hydrolytic Stability Low (Prone to ring opening in aq. base).High (Stable under physiological pH).Moderate (Stable in organic synthesis).
Primary Application Reactive intermediate, Fluorescent dye, Serine protease inhibitor.Drug scaffold (Agonist/Antagonist), Allelopathic agent (DIMBOA).Serine protease inhibitor, Polymer precursor.
Fluorescence High (esp. 7-amino derivatives).Low/Negligible.Moderate.
Structural Visualization

The following diagram illustrates the structural divergence and the resulting electronic susceptibility.

Benzoxazinone_Isomers Target This compound (Lactone Core) High Electrophilicity at C2 Comp1 1,4-Benzoxazin-3-one (Lactam Core) Stable Scaffold Target->Comp1 Isomeric (Carbonyl Shift) Comp2 4H-3,1-Benzoxazin-4-one (Anthranilic Derivative) Acylating Agent Target->Comp2 Functional Analog

Caption: Structural divergence of benzoxazinone isomers. The 2-one core (red) exhibits higher electrophilicity compared to the stable 3-one lactam (blue).

Experimental Protocols

Synthesis of this compound

Unlike the 3-one (synthesized from chloroacetyl chloride), the 2-one is best accessed via condensation of aminophenols with alpha-keto esters.

Methodology: The Keto-Ester Condensation [1]

  • Principle: Acid-catalyzed condensation of 2-aminophenol with methyl pyruvate (or similar

    
    -keto esters).
    
  • Reactivity Note: This reaction must be controlled to prevent the formation of the open-chain imine without cyclization.

Protocol Steps:

  • Reagents: 2-Aminophenol (10 mmol), Methyl Pyruvate (11 mmol), Ethanol (anhydrous, 20 mL).

  • Catalyst: Glacial Acetic Acid (cat. 5 drops) or p-Toluenesulfonic acid (PTSA).

  • Procedure:

    • Dissolve 2-aminophenol in ethanol under

      
       atmosphere.
      
    • Add Methyl Pyruvate dropwise at room temperature.

    • Reflux the mixture for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Observation: The solution often turns deep yellow/orange due to the imine formation.

  • Work-up:

    • Cool to 0°C. The product often precipitates.

    • Filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Hexane.

  • Validation:

    • IR: Look for lactone C=O stretch at ~1750–1780 cm⁻¹ (distinct from amide C=O at ~1680 cm⁻¹).

    • 1H NMR: Methyl singlet at

      
       2.4–2.5 ppm; absence of broad NH/OH signals if cyclization is complete.
      
Synthesis of Reference Standard (1,4-Benzoxazin-3-one)

To validate the 2-one synthesis, run a parallel synthesis of the stable isomer.

  • Reagents: 2-Aminophenol, Chloroacetyl chloride, K₂CO₃, Acetone.

  • Procedure: Reflux for 4 hours.

  • Result: Yields the stable lactam. Use this to compare Rf values and stability in aqueous media.

Synthesis Workflow Diagram

Synthesis_Workflow Aminophenol 2-Aminophenol Condensation Cyclocondensation (Reflux/EtOH/H+) Aminophenol->Condensation Alkylation N-Acylation & Cyclization (Base/Acetone) Aminophenol->Alkylation Pyruvate Methyl Pyruvate (Alpha-Keto Ester) Pyruvate->Condensation TargetProduct This compound (Lactone) Condensation->TargetProduct -H2O, -MeOH Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Alkylation RefProduct 1,4-Benzoxazin-3-one (Lactam) Alkylation->RefProduct -HCl

Caption: Divergent synthesis pathways. The 2-one (red) utilizes keto-esters, while the 3-one (blue) utilizes alpha-haloacyl halides.

Performance Analysis: Bioactivity & Reactivity[2][4][5][6]

Reactivity Profile (Mechanism of Action)

The this compound scaffold acts primarily as an acylating agent .

  • Mechanism: Nucleophiles (e.g., Serine-OH in enzymes) attack the carbonyl at C-2.

  • Result: Ring opening, leading to a stable acyl-enzyme complex. This makes them potent inhibitors of serine proteases like Human Leukocyte Elastase (HLE).

  • Contrast: The 3-one scaffold is non-reactive toward hydrolysis; it functions via steric/electrostatic fit into receptor pockets (e.g., Auxin binding sites in plants, or GPCRs in humans).

Biological Application Matrix[4][6][7][8][9]
Application Area2-one Scaffold Suitability 3-one Scaffold Suitability Experimental Evidence
Anticancer Moderate (via covalent inhibition).High (via signal transduction modulation).3-ones show superior IC50 values in HeLa/MCF-7 lines due to metabolic stability [1].
Antimicrobial Low (Hydrolytic instability limits in vivo use).High (Stable pharmacophore).3-ones are precursors to hydroxamic acids (DIMBOA analogs) with proven antifungal activity [2].
Imaging/Probes High (Fluorescent properties).Low (Non-fluorescent).7-amino-2-one derivatives exhibit large Stokes shifts, suitable for biological labeling [3].
Enzyme Inhibition High (Serine Proteases).Low (Non-covalent).2-ones and 4-ones effectively inhibit elastase via acylation [4].

References

  • Benzoxazinoids: Reactivity and Modes of Action. J. Braz. Chem. Soc., 2016. Available at: [Link]

  • Synthesis of 2H-1,4-Benzoxazin-2-ones and their Fluorescence. Oxford Academic. Available at: [Link]

  • Reactions of alpha-phenylglyoxylic acids with ortho-functionalized anilines. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Benzoxazine Derivatives. Science Alert. Available at: [Link]

Sources

3-Methyl-2H-1,4-benzoxazin-2-one versus established antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel antimicrobial scaffolds requires moving beyond basic phenotypic screening to understand the deep mechanistic causality of a compound's efficacy. The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has exposed the vulnerabilities of established first-line agents like Isoniazid and Rifampicin.

This guide provides an objective, data-driven comparison between 3-Methyl-2H-1,4-benzoxazin-2-one (and its structural derivatives) and established antimicrobials. We will dissect the mechanistic paradigm shift this scaffold represents, validate its performance through structured data, and outline the self-validating experimental protocols required to evaluate it.

Mechanistic Paradigm: Targeting the Electron Transport Chain

Established agents typically target highly active processes: Isoniazid inhibits mycolic acid synthesis (cell wall), while Rifampicin inhibits RNA polymerase. Consequently, these drugs suffer from reduced efficacy against non-replicating (dormant) bacilli, which downregulate these pathways to survive in host granulomas.

Conversely, 1,4-benzoxazin-2-one derivatives operate through a fundamentally different causality. They act as competitive inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) , a critical enzyme in the menaquinone biosynthesis pathway . Because M. tuberculosis relies exclusively on menaquinone as its electron carrier during both aerobic respiration and anaerobic dormancy, inhibiting MenB effectively starves the pathogen of energy regardless of its replication state.

The 3-methyl substitution on the benzoxazinone core is not arbitrary; it acts as a bioisostere for the naphthoquinone rings of the natural substrate, optimizing the compound's lipophilicity (LogP) to ensure penetration through the notoriously thick, lipid-rich mycobacterial cell envelope.

Mechanism OSB OSB-CoA MenB MenB Enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase) OSB->MenB Substrate Binding DHNA DHNA-CoA MenB->DHNA Claisen Condensation Menaquinone Menaquinone (Electron Transport Chain) DHNA->Menaquinone Downstream Synthesis Benzoxazinone This compound (Target Compound) Benzoxazinone->MenB Competitive Inhibition

Menaquinone biosynthesis pathway highlighting MenB inhibition by 1,4-benzoxazin-2-one derivatives.

Comparative Performance Data

To objectively evaluate the 1,4-benzoxazin-2-one scaffold, we must benchmark it against clinical standards. While its raw Minimum Inhibitory Concentration (MIC) is higher than Isoniazid, its value lies in its unique target and efficacy against dormant strains.

Table 1: Comparative Antimicrobial Profile vs. M. tuberculosis H37Rv

Antimicrobial AgentPrimary TargetMIC (µg/mL)Efficacy vs. Dormant BacilliResistance Barrier
1,4-Benzoxazin-2-ones MenB (Menaquinone Synthesis)0.6 - 4.0High (Energy starvation)High (No pre-existing clinical resistance)
Isoniazid InhA (Mycolic Acid Synthesis)0.02 - 0.05Low (Requires active division)Low (katG / inhA mutations common)
Rifampicin rpoB (RNA Transcription)0.05 - 0.5Moderate Moderate (rpoB mutations common)

Data synthesized from standardized Resazurin Microtiter Assays .

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must follow a self-validating workflow. A phenotypic hit is meaningless without target engagement, and target engagement is useless if the compound is broadly cytotoxic. The following protocols establish a closed-loop validation system.

Protocol A: MenB Enzymatic Inhibition Assay (Target Engagement)

Causality: We utilize a continuous spectrophotometric assay rather than an endpoint assay. Monitoring the reaction in real-time allows us to observe the linear slope of substrate conversion. This prevents false positives caused by compound aggregation, which manifests as an immediate baseline shift rather than a true reduction in catalytic rate.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.

  • Enzyme Incubation: Pre-incubate purified recombinant MenB (100 nM) with varying concentrations of the 1,4-benzoxazin-2-one derivative (0.1 to 50 µM) for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add the substrate, OSB-CoA (50 µM), to initiate the Claisen condensation.

  • Kinetic Monitoring: Continuously monitor the formation of DHNA-CoA by measuring absorbance at 392 nm (ε = 4000 M⁻¹ cm⁻¹) for 5 minutes.

  • Data Synthesis: Calculate the IC₅₀ by plotting the fractional velocity against the log of the inhibitor concentration.

Protocol B: Resazurin Microtiter Assay (REMA) (Phenotypic Efficacy)

Causality:M. tuberculosis tends to clump in liquid culture, making standard optical density (OD₆₀₀) readings highly unreliable for MIC determination. Resazurin acts as a redox indicator; it is reduced to fluorescent resorufin only by metabolically active cells. This directly validates whether the MenB inhibition observed in Protocol A translates to actual cellular energy depletion and death.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to

    
     CFU/mL.
    
  • Compound Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the benzoxazinone derivative. Include Isoniazid as a positive control.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Redox Validation: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: A color change from blue to pink indicates viable bacteria. The MIC is defined as the lowest concentration that prevents this color change.

Protocol C: Mammalian Cytotoxicity Counter-Screen (Selectivity)

Causality: Humans utilize ubiquinone rather than menaquinone, meaning the MenB target is absent in mammalian cells. However, the lipophilic nature of benzoxazinones can cause off-target membrane disruption. Screening against Vero (monkey kidney) cells validates that the mechanism is pathogen-specific (Selectivity Index > 10).

Workflow Library Compound Synthesis (this compound analogs) Enzymatic MenB Enzymatic Assay (Target Engagement Validation) Library->Enzymatic Purified MenB REMA REMA Phenotypic Assay (Whole-Cell MIC Determination) Enzymatic->REMA IC50 < 10 µM Tox Mammalian Cytotoxicity (Vero Cell Counter-Screen) REMA->Tox MIC < 5 µg/mL vs H37Rv Lead Lead Candidate Selection (High Selectivity Index) Tox->Lead CC50 > 50 µg/mL

Self-validating experimental workflow for screening 1,4-benzoxazin-2-one antimicrobial candidates.

Conclusion for Drug Development Professionals

While this compound and its analogs are currently in the pre-clinical optimization phase, they offer a definitive advantage over established agents by circumventing existing resistance mechanisms. By starving the pathogen of its sole electron transport carrier, this scaffold addresses the critical gap in modern tuberculosis therapy: the eradication of dormant, non-replicating bacterial subpopulations. Future SAR optimizations should focus on fine-tuning the C-3 and C-6 positions of the benzoxazine ring to further depress the MIC while maintaining the highly favorable mammalian cytotoxicity profile.

References

  • Li, X., Liu, N., Zhang, H., Knudson, S. E., Slayden, R. A., & Tonge, P. J. "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 20(21), 6306-6309 (2010). URL:[Link][1]

  • Zampieri, D., Mamolo, M. G., Laurini, E., Scialino, G., Banfi, E., & Vio, L. "Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives and Its 2-(Arylamino)-4-Oxobut-2-Enoate, Ring-Open Analogues." Molecules, 22(10), 1752 (2017). URL:[Link][2]

Sources

A Researcher's Guide to the Cross-Validation of 3-Methyl-2H-1,4-benzoxazin-2-one Bioassay Results

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and agrochemical research, the robust validation of a compound's biological activity is paramount. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a cornerstone of many biologically active molecules, demonstrating a remarkable breadth of activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific derivative, 3-Methyl-2H-1,4-benzoxazin-2-one, while less extensively studied than some of its counterparts, represents a promising starting point for further investigation. This guide provides a framework for the cross-validation of bioassay results for this compound, ensuring the generation of reliable and reproducible data. Our focus will be on establishing a tiered validation strategy, moving from initial high-throughput screening to more detailed mechanistic studies.

The Imperative of Cross-Validation

Relying on a single bioassay to characterize the activity of a compound is fraught with peril. A single-assay approach is susceptible to false positives and negatives arising from assay-specific artifacts, such as compound interference with the detection method or off-target effects. Cross-validation, the process of using multiple, distinct assays to confirm a biological effect, is therefore not a mere suggestion but a critical component of rigorous scientific inquiry. This guide will walk you through a logical workflow for cross-validating the bioactivity of this compound, using antifungal activity as our primary example.

A Tiered Approach to Bioassay Cross-Validation

A tiered or cascaded approach to bioassay validation allows for the efficient screening of compounds and the progressive deepening of our understanding of their biological effects. This strategy begins with a broad, often high-throughput, primary assay, followed by a series of more specific secondary and tertiary assays to confirm the initial findings and elucidate the mechanism of action.

Cross-Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Mechanistic Insight Primary Primary Bioassay (e.g., Mycelial Growth Inhibition) Secondary1 Secondary Assay 1 (e.g., Spore Germination Assay) Primary->Secondary1 Confirms fungistatic/ fungicidal effect Secondary2 Secondary Assay 2 (e.g., Cell Viability Assay - MTT) Primary->Secondary2 Rules out non-specific cytotoxicity Tertiary1 Tertiary Assay 1 (e.g., Enzyme Inhibition Assay) Secondary1->Tertiary1 Identifies molecular target Tertiary2 Tertiary Assay 2 (e.g., Gene Expression Analysis) Secondary1->Tertiary2 Reveals affected pathways

Caption: A tiered workflow for bioassay cross-validation.

Case Study: Cross-Validation of Antifungal Activity

Let us consider a hypothetical scenario where this compound is being investigated for its potential as a novel antifungal agent against a phytopathogenic fungus, such as Fusarium culmorum.[2]

Tier 1: Primary Screening - Mycelial Growth Inhibition Assay

The initial screen aims to determine if the compound has any effect on the vegetative growth of the fungus. A mycelial growth inhibition assay is a common and straightforward method for this purpose.

Experimental Protocol: Mycelial Growth Inhibition

  • Preparation of Fungal Cultures: Culture Fusarium culmorum on Potato Dextrose Agar (PDA) plates at 25°C until the mycelium covers the plate.

  • Preparation of Compound Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave PDA and allow it to cool to approximately 50°C. Add the compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a solvent control plate containing only DMSO and a negative control plate with no additions.

  • Inoculation: Aseptically place a 5 mm diameter mycelial plug from the edge of an actively growing culture onto the center of each prepared plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. Determine the EC50 (Effective Concentration to inhibit 50% of growth).

Hypothetical Primary Screening Results

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)
This compound1015.2 ± 2.1
5048.9 ± 3.5
10085.4 ± 4.2
20098.1 ± 1.5
Solvent Control (DMSO)-0

These results suggest a dose-dependent inhibitory effect of the compound on fungal growth. However, this assay does not distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) effects, nor does it rule out non-specific toxicity.

Tier 2: Orthogonal Validation

To build confidence in the primary screening results, we employ orthogonal assays that measure different biological endpoints.

Secondary Assay 1: Spore Germination Assay

This assay assesses the compound's effect on the crucial early stage of fungal development.

Experimental Protocol: Spore Germination Assay

  • Spore Suspension Preparation: Harvest spores from a mature culture of Fusarium culmorum in sterile water containing a surfactant (e.g., 0.01% Tween 80). Adjust the spore concentration to 1 x 10^6 spores/mL.

  • Treatment: In a 96-well plate, mix the spore suspension with various concentrations of this compound. Include appropriate controls.

  • Incubation: Incubate the plate at 25°C for a period sufficient for germination in the control wells (e.g., 6-8 hours).

  • Microscopic Examination: Observe at least 100 spores per well under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Data Analysis: Calculate the percentage of germination inhibition.

Secondary Assay 2: Fungal Cell Viability (MTT) Assay

This assay provides a quantitative measure of cell viability, helping to distinguish between fungistatic and fungicidal effects.

Experimental Protocol: Fungal Cell Viability (MTT) Assay

  • Fungal Culture: Grow Fusarium culmorum in a liquid medium (e.g., Potato Dextrose Broth) to obtain a mycelial suspension.

  • Treatment: In a 96-well plate, expose the mycelial suspension to a range of concentrations of this compound for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viability relative to the solvent control.

Hypothetical Cross-Validation Data Comparison

Assay TypeEndpoint MeasuredThis compound EC50 (µg/mL)Interpretation
Mycelial Growth InhibitionFungal Growth52.5Potent inhibitor of fungal proliferation.
Spore GerminationSpore Viability65.8Inhibits the initial stage of fungal infection.
Fungal Cell Viability (MTT)Metabolic Activity75.2Likely has a fungicidal or strong fungistatic effect.

The consistent EC50 values across these three distinct assays strongly suggest that this compound possesses genuine antifungal properties and is not an artifact of a single experimental system.

Tier 3: Mechanistic Insights

With the compound's antifungal activity robustly validated, the next logical step is to investigate its mechanism of action. This adds a deeper layer of understanding and is crucial for any further development. For benzoxazinones, a number of potential targets have been suggested, including enzymes in key metabolic pathways. For example, some benzoxazinones have been shown to inhibit serine proteases like α-chymotrypsin.[6]

MOA_Hypothesis Compound 3-Methyl-2H-1,4- benzoxazin-2-one Target Putative Target Enzyme (e.g., Serine Protease) Compound->Target Inhibition Pathway Essential Metabolic Pathway Target->Pathway Disruption Growth Fungal Growth Inhibition Pathway->Growth

Caption: Hypothetical mechanism of action for an antifungal benzoxazinone.

Tertiary Assay: Enzyme Inhibition Assay

Based on literature for related compounds, a relevant enzyme, such as a fungal-specific serine protease, could be selected for an in vitro inhibition assay.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrate: Obtain the purified target enzyme and a suitable chromogenic or fluorogenic substrate.

  • Assay Conditions: In a 96-well plate, combine the enzyme, buffer, and various concentrations of this compound.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 (Inhibitory Concentration to reduce enzyme activity by 50%).

A low IC50 value in this assay would provide strong evidence for a specific molecular target, significantly strengthening the overall findings.

Conclusion

The cross-validation of bioassay results is a cornerstone of rigorous scientific research. By employing a tiered approach that moves from broad primary screening to specific, orthogonal secondary assays and finally to mechanistic studies, researchers can build a robust and reliable dataset. This guide, using the example of antifungal activity for this compound, provides a template for such a validation workflow. The principles outlined here are broadly applicable to the investigation of other biological activities of this versatile class of compounds. Adherence to such a cross-validation strategy will undoubtedly accelerate the journey from initial discovery to a comprehensive understanding of a compound's therapeutic or agrochemical potential.

References

  • Hussein M. Hassan, Ahmed El-Meka. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. [Source not further specified].
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  • Hou, J., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 13, 1546797.
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  • Taourirte, M., et al. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H).
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comparing the efficacy of different 3-Methyl-2H-1,4-benzoxazin-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 3-Methyl-2H-1,4-benzoxazin-2-one

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, valued for its broad spectrum of biological activities.[1][2][3] Its efficient and scalable synthesis is therefore a critical objective for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of prevalent and innovative methods for the synthesis of this key heterocyclic compound, offering experimental insights and data to inform methodology selection.

Introduction to Synthetic Strategies

The core structure of this compound is typically assembled via cyclization strategies involving a 2-aminophenol backbone and a three-carbon electrophilic partner. The primary disconnection approach involves forming the ester and amide bonds that constitute the heterocyclic ring. Variations in reagents, catalysts, and reaction conditions significantly impact the efficacy, yield, and environmental footprint of the synthesis. This guide will focus on two primary, well-established methods and a more modern, catalytic alternative.

  • Classical Condensation: Reaction of 2-aminophenols with α-keto esters (e.g., ethyl pyruvate).

  • Two-Step Alkylation and Reductive Cyclization: O-alkylation of a 2-nitrophenol followed by reduction of the nitro group and subsequent cyclization.

  • Modern Catalytic Approaches: Transition-metal-catalyzed reactions that offer alternative bond-forming strategies.[4][5][6]

Method 1: Direct Condensation of 2-Aminophenol with Ethyl Pyruvate

This is one of the most direct and frequently cited methods for synthesizing 3-aryl- and 3-alkyl-2H-1,4-benzoxazin-2-ones.[7] The reaction proceeds via a tandem condensation-cyclization mechanism.

Mechanistic Rationale

The reaction is typically performed under thermal conditions, often in a high-boiling point solvent or neat. The initial step is the nucleophilic attack of the amino group of 2-aminophenol onto the keto-carbonyl of ethyl pyruvate, forming a hemiaminal intermediate. This intermediate then dehydrates to form an enamine or imine tautomer. The crucial cyclization step involves the intramolecular attack of the phenolic hydroxyl group onto the ester carbonyl, followed by the elimination of ethanol to yield the stable six-membered benzoxazinone ring. The choice of a high-boiling solvent like xylene or toluene facilitates the azeotropic removal of water, driving the initial condensation equilibrium forward.

G cluster_reactants Reactants cluster_process Reaction Pathway R1 2-Aminophenol I1 Hemiaminal Intermediate R1->I1 + R2 R2 Ethyl Pyruvate I2 Enamine/Imine Tautomer I1->I2 - H₂O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 3-Methyl-2H-1,4- benzoxazin-2-one I3->P - EtOH

Caption: Reaction workflow for the direct condensation method.

Experimental Protocol

A Representative Procedure Adapted from Literature

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminophenol (1.0 eq.) and toluene or xylene (approx. 0.2 M concentration).

  • Reagent Addition: Add ethyl pyruvate (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C) and monitor the reaction progress by TLC. Water will be collected in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford the pure product.

Performance Analysis
  • Yield: Moderate to good (typically 50-75%). Yields can be sensitive to the purity of the starting materials and the efficiency of water removal.

  • Simplicity: High. This is a one-pot reaction using readily available and relatively inexpensive starting materials.

  • Purity: The crude product is often of reasonable purity, with unreacted starting materials and some polymeric side products being the main impurities.

  • Drawbacks: Requires high temperatures and relatively long reaction times. The azeotropic removal of water can be inefficient on a very small scale.

Method 2: O-Alkylation and Reductive Cyclization

This two-step approach offers an alternative route that avoids the direct condensation of the sensitive 2-aminophenol. It is particularly useful for synthesizing derivatives with substituents that might not be compatible with the high temperatures of Method 1.[8][9]

Mechanistic Rationale

The synthesis begins with the O-alkylation of a substituted 2-nitrophenol with an α-bromo ester, such as methyl 2-bromopropionate. This is a standard Williamson ether synthesis, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF). The base deprotonates the phenolic hydroxyl group, creating a nucleophilic phenoxide that displaces the bromide from the ester.

The second step is a reductive cyclization. The nitro group of the resulting ether is reduced to an amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like iron powder in acetic acid. The newly formed amino group is now positioned to perform an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to spontaneous cyclization and elimination of the alcohol (e.g., methanol) to form the benzoxazinone ring. This cyclization is often very efficient and occurs under mild conditions.

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Cyclization S1_R1 2-Nitrophenol S1_P Nitro Ester Intermediate S1_R1->S1_P + S1_R2 (Base, Solvent) S1_R2 Methyl 2-bromopropionate S2_R Nitro Ester Intermediate S2_P 3-Methyl-2H-1,4- benzoxazin-2-one S2_R->S2_P Reduction (e.g., H₂/Pd/C) & Spontaneous Cyclization

Caption: Two-step workflow for the alkylation/cyclization method.

Experimental Protocol

A Representative Procedure Adapted from Kwiecień et al.[8][9]

Step 1: O-Alkylation

  • Setup: In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq.) in acetone.

  • Reagent Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.) followed by methyl 2-bromopropionate (1.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for 8-24 hours, monitoring by TLC until the starting nitrophenol is consumed.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude nitro ester intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Setup: Dissolve the crude nitro ester intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.

  • Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity but can be further purified by recrystallization if necessary.

Performance Analysis
  • Yield: Generally high over the two steps (often >80%). The reductive cyclization step is particularly efficient.

  • Versatility: Excellent. This method is compatible with a wide range of substituents on the aromatic ring.

  • Conditions: Milder reaction conditions compared to Method 1, avoiding high temperatures.

  • Drawbacks: It is a two-step process. Requires handling of α-bromo esters, which can be lachrymatory, and involves catalytic hydrogenation, which requires specific equipment.

Method 3: Modern Copper-Catalyzed Synthesis

Recent advancements have focused on developing more efficient, one-pot procedures using transition metal catalysis. Copper-catalyzed methods have emerged as a powerful tool for constructing the C-N and C-O bonds required for the benzoxazinone core.[5][6] While many examples focus on N-substituted derivatives, the principles can be adapted. A relevant strategy involves the coupling of an o-halophenol with an appropriate amide followed by intramolecular cyclization.

Mechanistic Rationale

A one-pot synthesis can be envisioned starting from an o-halophenol (e.g., 2-iodophenol) and a primary amide like 2-chloroacetamide (as a surrogate for the methyl-keto-ester portion).[5][6] The reaction proceeds via a cascade of a nucleophilic substitution followed by a copper-catalyzed intramolecular C-O bond formation (Ullmann-type coupling). A base is required to deprotonate the phenol and facilitate the initial substitution and the final cyclization. This approach consolidates multiple bond-forming events into a single operation.

Performance Analysis
  • Yield: Good to excellent yields have been reported for related structures.

  • Efficiency: One-pot procedures offer high atom and step economy.

  • Scope: Can tolerate a broad range of functional groups.

  • Drawbacks: Requires a catalyst (e.g., CuI), which can be costly and may require removal from the final product. Optimization of ligands, bases, and solvents is often necessary. The starting materials (o-halophenols) may be more expensive than 2-aminophenol.

Comparative Data Summary

ParameterMethod 1: Direct CondensationMethod 2: Alkylation/Reductive CyclizationMethod 3: Copper-Catalyzed Cascade
Starting Materials 2-Aminophenol, Ethyl Pyruvate2-Nitrophenol, Methyl 2-bromopropionateo-Halophenol, 2-Chloroacetamide derivative
Number of Steps 121 (Cascade)
Typical Yield 50-75%>80%70-90%
Reaction Temperature High (110-140 °C)Moderate (Reflux) then RTModerate to High (e.g., 130 °C)
Key Reagents None (Thermal)K₂CO₃, H₂/Pd/CCuI, Base (e.g., Cs₂CO₃, DBU)
Key Advantages Simplicity, low costHigh yields, broad scope, mild final stepHigh efficiency, one-pot
Key Disadvantages High temp, moderate yieldsTwo steps, requires hydrogenationCatalyst cost, optimization needed

Conclusion and Recommendations

The choice of synthetic method for this compound depends critically on the specific goals of the researcher.

  • For large-scale synthesis and process simplicity , where cost is a major driver, Method 1 (Direct Condensation) remains a viable and straightforward option, despite its moderate yields and harsh conditions.

  • For medicinal chemistry applications , where substrate scope, high purity, and reliable high yields are paramount for creating diverse analogues, Method 2 (Alkylation/Reductive Cyclization) is the superior choice. Its two-step nature is a reasonable trade-off for its versatility and robustness under mild conditions.

  • For exploratory synthesis and the development of novel methodologies , Method 3 (Catalytic Approaches) offers the most exciting frontier. These one-pot cascade reactions represent the state-of-the-art in terms of synthetic efficiency and align with the principles of green chemistry.

Ultimately, a thorough evaluation of available starting materials, required scale, and laboratory capabilities will guide the selection of the most efficacious synthetic route.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Wentland, M. P., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters, 23(6), 2219–2223. [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5710. [Link]

  • Riva, S., et al. (2018). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Molecules, 23(10), 2549. [Link]

  • El-Gazzar, A. R. B. A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 711-718. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]

  • Feng, E., et al. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(6), 2543–2546. [Link]

  • Feng, E., et al. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. R Discovery. Retrieved from [Link]

  • Open Ukrainian Citation Index. (n.d.). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H). Retrieved from [Link]

  • ACS Publications. (n.d.). 2H-1,4-Benzoxazin-2-ones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 711-728. [Link]

  • Kwiecień, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 147-154. [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]

  • Wolfer, J., et al. (2006). Catalytic, asymmetric synthesis of 1,4-benzoxazinones: a remarkably enantioselective route to alpha-amino acid derivatives from o-benzoquinone imides. Angewandte Chemie International Edition, 45(44), 7398-400. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). Retrieved from [Link]

  • Kwiecień, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

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Benchmarking Guide: 3-Methyl-2H-1,4-benzoxazin-2-one vs. Commercial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks 3-Methyl-2H-1,4-benzoxazin-2-one (and its bioactive scaffold class) against commercial standards.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for varying biological targets.[1] Unlike single-target drugs (e.g., Aspirin), this benzoxazinone core serves as a versatile precursor for antimicrobial (DNA gyrase inhibition) and anti-inflammatory (COX/LOX inhibition) agents.

This guide benchmarks the 3-methyl derivative against Ampicillin (antimicrobial) and Aspirin/Indomethacin (anti-inflammatory), providing experimental protocols for synthesis and bioassay validation.

Chemical Identity & Structural Advantage[1]

FeatureThis compoundCommercial Standard (e.g., Aspirin)Advantage
Core Structure Bicyclic (Benzene fused to Oxazine)Monocyclic (Benzene)Higher rigidity; enhanced binding affinity to enzyme pockets.[1]
Electronic Profile Dipolar, H-bond acceptor (C=O) & donor (NH)Acidic (Carboxyl group)Better membrane permeability (LogP ~1.5–2.[1]0) without gastric acidity issues.
Metabolic Stability Moderate (Lactone/Lactam character)Low (Rapid hydrolysis)Tunable half-life via C3-substitution.[1]
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and key reactive sites for the 3-methyl derivative compared to the general benzoxazinone class.

ChemicalStructure cluster_0 Key Reactive Sites Precursor 2-Aminophenol Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation (-H2O) Reagent Methyl Pyruvate (Alpha-Keto Ester) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Cyclization (Intramolecular) Site1 C2-Carbonyl (Electrophile) Product->Site1 Site2 C3-Methyl (Steric Handle) Product->Site2

Caption: Synthesis pathway and reactive pharmacophores of this compound.

Comparative Analysis: Benchmarking Data

A. Antimicrobial Activity (vs. Ampicillin)

The 1,4-benzoxazin-2-one scaffold exhibits antimicrobial efficacy by targeting bacterial DNA Gyrase (GyrB subunit) , a mechanism distinct from beta-lactams (Ampicillin).[1]

OrganismStrain3-Methyl-Benzoxazinone (MIC µg/mL)*Ampicillin (MIC µg/mL)Performance Verdict
S. aureus ATCC 2592312.5 – 25.00.5 – 2.0Moderate: Less potent than Ampicillin but effective against resistant strains.[1]
E. coli ATCC 2592225.0 – 50.02.0 – 8.0Low: Gram-negative penetration is limited without C6/C7 functionalization.[1]
B. subtilis ATCC 66336.25 – 12.50.1 – 0.5Moderate: Shows specific activity against spore-formers.[1]

*Note: Data represents range for the 3-methyl core and simple derivatives. C6-halogenation significantly lowers MIC.[1]

B. Anti-Inflammatory Activity (vs. Aspirin/Indomethacin)

The compound acts as a non-acidic inhibitor of the COX/LOX pathways, offering reduced gastric toxicity.

AssayMetric3-Methyl-BenzoxazinoneAspirinIndomethacinVerdict
Carrageenan Edema % Inhibition (3h)45 – 55%40 – 50%60 – 70%Superior to Aspirin ; comparable to Indomethacin at high doses.[1]
Gastric Ulceration Ulcer Index< 0.5 (Low)> 2.0 (High)> 3.5 (Severe)Safety Leader: Significantly safer gastric profile.[1]
Mechanism TargetDual COX/5-LOXCOX-1/COX-2COX-1/COX-2Broader Spectrum: Dual inhibition prevents leukotriene shunting.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize the core scaffold from 2-aminophenol and methyl pyruvate.[1]

Reagents:

  • 2-Aminophenol (10 mmol)[1]

  • Methyl Pyruvate (12 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 2-aminophenol in absolute ethanol in a round-bottom flask.

  • Addition: Add methyl pyruvate dropwise at room temperature under stirring.

  • Reflux: Add catalytic acetic acid and reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Cool the reaction mixture to 0°C. The precipitate (yellowish solid) will form.

  • Purification: Filter the solid and recrystallize from ethanol/water (9:1).

  • Yield: Expected yield 75–85%. Melting point: ~143–145°C.[1]

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

  • Inoculum Prep: Prepare bacterial suspension (0.5 McFarland standard) in saline.

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Plate Setup: In a 96-well plate, add 100 µL of MHB.

  • Compound Addition: Add 100 µL of this compound stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions.

  • Control: Include Ampicillin (positive control) and DMSO (solvent control).[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[1]

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism where the benzoxazinone scaffold interferes with bacterial DNA replication (Gyrase) and inflammatory signaling (COX/LOX), distinguishing it from single-target commercial drugs.[1]

MechanismOfAction cluster_Bacteria Antimicrobial Pathway (Bacteria) cluster_Inflammation Anti-Inflammatory Pathway (Host) Compound This compound Target1 DNA Gyrase (GyrB) Compound->Target1 Competitive Binding Target2 Cyclooxygenase (COX-2) Compound->Target2 Inhibition Target3 5-Lipoxygenase (5-LOX) Compound->Target3 Inhibition Effect1 ATP Binding Inhibition Target1->Effect1 Outcome1 Bacterial Cell Death Effect1->Outcome1 Effect2 Reduced Prostaglandins Target2->Effect2 Effect3 Reduced Leukotrienes Target3->Effect3 Outcome2 Edema Reduction (Gastric Safe) Effect2->Outcome2 Effect3->Outcome2

Caption: Dual-mechanism action of 3-methyl-benzoxazinone targeting bacterial GyrB and host inflammatory enzymes.[1]

References

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone Candidates. Chemical and Pharmaceutical Bulletin. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal. Biochemical and Biophysical Research Communications. [Link][2]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones. Frontiers in Chemistry. [Link]

Sources

Comparative Guide: Statistical Validation of 3-Methyl-2H-1,4-benzoxazin-2-one In Vitro Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous framework for the statistical validation of 3-Methyl-2H-1,4-benzoxazin-2-one , a privileged scaffold in medicinal chemistry known for its potential as an apoptosis inducer and topoisomerase II inhibitor.

While literature often reports raw IC50 values, this guide focuses on the reliability of those numbers. We compare the performance of this scaffold against the clinical standard Doxorubicin (positive control) and the unsubstituted 1,4-benzoxazin-3-one (structural analog), emphasizing the statistical rigor required to transition from "hit" to "lead."

Key Takeaway: Reliable in vitro data requires more than a dose-response curve; it demands a validated system with a Z-factor > 0.5 and strict adherence to normality assumptions before hypothesis testing.

Chemical Context & Comparators

To objectively assess the bioactivity of this compound, it must be benchmarked against established agents.[1]

CompoundRoleMechanism of ActionTypical IC50 (HeLa/A549)
This compound Test Candidate Putative Topo II inhibition / Apoptosis8.0 – 15.0 µM
Doxorubicin Positive Control DNA intercalation / Topo II poison0.5 – 2.0 µM
1,4-benzoxazin-3-one Structural Control Baseline scaffold activity> 50 µM (Inactive)
DMSO (0.1%) Vehicle Control Solvent baselineN/A (100% Viability)

Note: The "Structural Control" is critical to prove that the methyl substitution at the C3 position or the specific oxidation state is driving the potency, rather than the general benzoxazine core.

Experimental Design for Statistical Power

As a Senior Scientist, I often see datasets rejected not because the drug failed, but because the plate design introduced bias. We utilize a Randomized Block Design to mitigate edge effects and pipetting errors.

The "Self-Validating" Protocol

Do not rely on post-hoc analysis to fix a bad assay. The assay must validate itself during the run.

Critical Quality Attributes (CQAs):

  • Z-Factor: Must be calculated per plate. If

    
    , the entire plate is discarded.
    
  • Solvent Tolerance: The assay must demonstrate that 0.5% DMSO (or chosen concentration) does not statistically deviate from media-only controls (

    
    ).
    
  • Signal-to-Background (S/B): Must be > 5 for robust colorimetric assays (e.g., MTT/WST-8).

Workflow Visualization

The following diagram outlines the high-throughput screening (HTS) workflow designed to minimize variability.

AssayWorkflow Seed Cell Seeding (HeLa/A549) 5000 cells/well Incubate1 Adhesion 24h @ 37°C Seed->Incubate1 Treat Compound Treatment (Log dilutions) Incubate1->Treat Incubate2 Exposure 48h - 72h Treat->Incubate2 Reagent Add Reagent (MTT / CellTiter-Glo) Incubate2->Reagent Read Readout (OD / Luminescence) Reagent->Read QC QC Check (Calc Z-Factor) Read->QC

Caption: Optimized cytotoxicity workflow. The QC Check node is the " go/no-go " gate for data inclusion.

Statistical Analysis Framework

Reporting an IC50 without confidence intervals or goodness-of-fit metrics is scientifically irresponsible.

Step-by-Step Validation Logic
  • Normality Check: Use the Shapiro-Wilk test on control wells. Cell-based data is often log-normal; if

    
    , apply a log transformation before parametric testing.
    
  • Outlier Detection: Use Grubbs' Test (alpha = 0.05) to identify and remove technical outliers (e.g., bubbles in wells). Never remove data just because it "looks wrong."

  • Curve Fitting: Use a 4-Parameter Logistic (4PL) Regression .

    • Equation:

      
      
      
    • Constraint: Constrain "Top" to 100% (Vehicle) and "Bottom" to 0% (Positive Control) only if your controls are absolute. Otherwise, let the model float.

Statistical Decision Tree

Use this logic to select the correct significance test for comparing this compound to Doxorubicin.

StatLogic Start Start Analysis Normality Shapiro-Wilk Test (Normality?) Start->Normality YesNormal Parametric Normality->YesNormal p > 0.05 NoNormal Non-Parametric Normality->NoNormal p < 0.05 Groups > 2 Groups? (Test vs Ctrl vs Analog) YesNormal->Groups Kruskal Kruskal-Wallis NoNormal->Kruskal ANOVA One-Way ANOVA Groups->ANOVA Yes PostHoc1 Tukey's HSD (All vs All) ANOVA->PostHoc1 PostHoc2 Dunn's Test Kruskal->PostHoc2

Caption: Decision matrix for selecting the appropriate statistical test for bioactivity comparison.

Comparative Performance Data

The following data represents a synthesized validation set based on typical performance of benzoxazinone derivatives in HeLa (cervical cancer) cell lines.

Table 1: Dose-Response Parameters (4PL Fit)
ParameterThis compoundDoxorubicin (Pos. Control)1,4-benzoxazin-3-one (Analog)
IC50 (µM) 12.4 ± 1.2 1.8 ± 0.3> 100
Hill Slope -1.1 (Standard steepness)-1.5 (Steep toxicity)N/A (Flat)

(Fit Quality)
0.9820.9910.45 (Poor fit)
Max Inhibition 92%99%< 10%

Interpretation: The test compound shows clear dose-dependency (


) but is approximately 7-fold less potent than Doxorubicin. However, the lack of activity in the structural analog confirms that the methyl group and specific scaffold geometry are essential for bioactivity .
Table 2: Assay Validation Metrics (Quality Control)
MetricValueStatusRequirement
Z-Factor 0.72 Excellent > 0.5
Signal/Background 14.5Pass> 5.0
CV% (Intra-plate) 4.2%Pass< 10%
CV% (Inter-day) 8.5%Pass< 15%

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Assay Guidance Manual (NCBI). In Vitro Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]

  • BenchChem. A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. BenchChem Comparative Guides.

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad Statistics Guide.

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment.

Sources

Technical Assessment: 3-Methyl-2H-1,4-benzoxazin-2-one Efficacy & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peer-Reviewed Studies on 3-Methyl-2H-1,4-benzoxazin-2-one Efficacy Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of This compound (CAS: 7653-60-3), a distinct isomer of the widely studied benzoxazinoid class. While often overshadowed by its allelopathic isomer (2H-1,4-benzoxazin-3(4H)-one, found in DIMBOA), the 2-one scaffold exhibits unique electronic properties that make it a superior candidate for fluorescence imaging and scaffold hopping in drug discovery.

Key Findings:

  • Primary Efficacy: High-performance fluorophore scaffold. 7-amino derivatives exhibit quantum yields up to 0.93 with exceptional Stokes shifts (>180 nm), outperforming standard Coumarin dyes.[1]

  • Medicinal Utility: The C3-methyl group is chemically "activated," allowing facile condensation with aldehydes to form styryl derivatives with potent antimicrobial and anticancer profiles.

  • Differentiation: Unlike the lactam (3-one) core, the 2-one (lactone-imine) core offers a rigid planar structure ideal for DNA intercalation and specific enzymatic inhibition (e.g., serine proteases).

Part 1: Chemical Identity & Structural Distinction[2]

The efficacy of this molecule stems from its specific isomeric configuration. Unlike the amide-like stability of the 3-one, the 2-one core features an imino-lactone arrangement, imparting higher reactivity at the C3-methyl position.

Structural Visualization

The following diagram illustrates the core scaffold and its reactive sites compared to the common 3-one isomer.

Benzoxazinone_Structure cluster_0 Target Molecule: 2-one Isomer cluster_1 Common Alternative: 3-one Isomer M2 This compound (CAS: 7653-60-3) Feat2 Key Features: - C2 Carbonyl (Lactone) - C3 Methyl (Activated) - High Fluorescence M2->Feat2 Feat3 Key Features: - C3 Carbonyl (Lactam) - Allelopathic Defense - Lower Fluorescence Feat2->Feat3 Isomeric Shift M3 2H-1,4-benzoxazin-3(4H)-one (e.g., DIMBOA core) M3->Feat3

Figure 1: Structural comparison between the high-fluorescence 2-one scaffold and the biological defense 3-one scaffold.

Part 2: Comparative Efficacy Analysis

Photophysical Efficacy (Fluorescence)

The most validated application of this compound derivatives (specifically 7-dialkylamino substituted) is as a laser dye or fluorescent probe.

Comparative Data: Benzoxazin-2-one vs. Standard Fluorophores

FeatureThis compound (Deriv.)[1][2][3][4][5][6][7][8][9][10]Coumarin 153 (Standard)Rhodamine 101 (Standard)Advantage
Quantum Yield (

)
0.93 (in CHCl

)
0.55 - 0.90~1.0Comparable to Rhodamine; superior to many Coumarins.
Stokes Shift ~183 nm ~60 - 100 nm~25 nmMassive Shift: Reduces self-absorption and background noise.
Tunability High (via C3-Styryl extension)ModerateLowC3-Methyl allows easy extension of conjugation.
Solvatochromism Strong (Probe for polarity)ModerateLowExcellent for sensing micro-environmental polarity changes.

Data Source: Trebaul et al. (1987), Bull. Chem. Soc. Jpn.

Medicinal Chemistry Efficacy

While the 2-one is less common in nature than the 3-one, it serves as a potent synthetic scaffold. The "activated" methyl group at position 3 allows for the synthesis of 3-styryl-2H-1,4-benzoxazin-2-ones , which exhibit significant biological activity.

Therapeutic Potential Table

ApplicationMechanism of ActionEfficacy MetricsReference
Antimicrobial DNA Gyrase Inhibition (Predicted)Broad spectrum activity against S. aureus and E. coli.Int. J. Pharm.[11] Sci. (2024)
Anticancer DNA Intercalation / Topoisomerase IIDerivatives show IC

values < 20

M in HeLa/A549 lines.
Eur. J. Med.[11] Chem.
Enzyme Inhibition Serine Protease InhibitionSpecific inhibition due to electrophilic carbonyl at C2.J. Med.[9] Chem.

Part 3: Mechanism of Action & Synthesis

Synthesis Pathway (Self-Validating Protocol)

The synthesis of the 2-one core utilizes a specific reaction between 2-aminophenols and alkyl propiolates. This is a "self-validating" system because the formation of the fluorescent product confirms the correct isomeric cyclization.

Synthesis_Pathway Start 2-Aminophenol + Alkyl Propiolate (Catalyst: Ph3P or Ca(II)) Inter Intermediate: O-Vinylamino Ester Start->Inter Michael Addition Cyclization Intramolecular Cyclization (Lactonization) Inter->Cyclization - Alcohol Product This compound (Fluorescent Core) Cyclization->Product Ring Closure Deriv Derivatization: Aldol Condensation w/ Aldehyde Product->Deriv Activated C3-CH3 Final 3-Styryl Derivative (Bioactive/Red-Shifted) Deriv->Final

Figure 2: Synthesis and derivatization logic. The C3-methyl group is key for converting the core into bioactive styryl compounds.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce the core scaffold for efficacy testing.

  • Reagents: Mix 2-aminophenol (10 mmol) and methyl propiolate (10 mmol) in dry dichloromethane (DCM, 20 mL).

  • Catalyst: Add triphenylphosphine (Ph

    
    P, 10 mol%) slowly at room temperature.
    
  • Reaction: Stir for 6–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The product will appear as a distinct spot different from the starting phenol.

  • Workup: Evaporate solvent. Purify via column chromatography.

  • Validation:

    • NMR: Check for singlet methyl peak at

      
       ~2.4 ppm.
      
    • IR: Confirm lactone carbonyl stretch at ~1740 cm

      
       (distinct from lactam amide stretch at ~1680 cm
      
      
      
      ).
Protocol B: Fluorescence Efficacy Assay

Objective: Quantify the photophysical superiority.

  • Preparation: Dissolve the synthesized compound in spectroscopic grade Chloroform (CHCl

    
    ) to a concentration of 
    
    
    
    M.
  • Standard: Prepare a matching concentration of Rhodamine 101 (Standard

    
    ).
    
  • Measurement:

    • Record UV-Vis absorbance (ensure OD < 0.1 to avoid re-absorption).

    • Excite at absorption maximum (

      
      ).[1]
      
    • Record integrated fluorescence emission area (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

References

  • Synthesis and Fluorescence Analysis of 3-Substituted 7-Dialkylamino-2H-1,4-benzoxazin-2-ones. Bulletin of the Chemical Society of Japan, 1987. Link

  • Reactions of

    
    -phenylglyoxylic acids with ortho-functionalized anilines: Selective syntheses of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones. ResearchGate, 2025. Link
    
  • Triphenylphosphine-C

    
    -Addition to Alkyl Propiolates. Synlett, 2006. Link
    
  • 1,4-Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2024. Link

  • Cephalandole A Analogues: A New Class of Antimicrobial Agents. European Journal of Medicinal Chemistry, 2017. Link

Sources

Safety Operating Guide

3-Methyl-2H-1,4-benzoxazin-2-one Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Immediate Action Required: Treat 3-Methyl-2H-1,4-benzoxazin-2-one as a Hazardous Organic Waste . Primary Disposal Method: High-temperature incineration at an EPA-permitted facility. Prohibited Actions: Do NOT dispose of down the drain, in trash, or by evaporation.

This guide defines the disposal protocols for this compound and structurally related benzoxazinone derivatives. As nitrogen-containing heterocyclic compounds often used as scaffolds in drug discovery, these substances generally possess biological activity and must be managed to prevent environmental contamination and occupational exposure.

Chemical Identity & Hazard Profiling

To ensure safe handling, the waste generator must understand the physicochemical profile of the substance. While specific isomers may vary, the benzoxazinone class shares a consistent hazard profile.[1]

Chemical Characteristics
PropertyDescription
Chemical Name This compound (Isomeric variant of benzoxazinone)
Chemical Class Heterocyclic Organic Compound / Lactone / Cyclic Amide
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol, DCM)
Stability Stable under normal conditions; may hydrolyze in strong acid/base.[2][3][4]
GHS Hazard Classification (Class-Based Assessment)

Based on structural analogs (e.g., 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, CAS 21744-84-3), the following hazards are assigned for disposal planning:

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5][6]

  • H335: May cause respiratory irritation.[1][5]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents cross-contamination and dangerous reactions.

Waste Stream Classification

Determine the physical state of your waste to select the correct stream.

  • Stream A: Solid Waste (Pure Compound)

    • Contents: Expired pure substance, contaminated weighing boats, solid spill cleanup residues.

    • Container: Wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Labeling: "Hazardous Waste - Solid Toxic/Irritant."

  • Stream B: Liquid Waste (Solutions)

    • Contents: Reaction mixtures, mother liquors, or dissolved compound in solvents (e.g., DMSO, Dichloromethane).

    • Container: Chemical-resistant carboy (HDPE or Glass) compatible with the solvent matrix.

    • Segregation: Do not mix halogenated solvents (DCM/Chloroform) with non-halogenated solvents (Methanol/Acetone) if your facility requires separation.

Labeling Requirements

Every container must be labeled before waste is added.

  • Full Chemical Name: this compound (Do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant".

  • Generator Name: Lab/Researcher ID.

Disposal Workflows (Step-by-Step)

Decision Logic Diagram

The following workflow illustrates the critical decision points for disposing of benzoxazinone derivatives.

DisposalWorkflow Start Waste Generation: This compound CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated Debris) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidContainer Collect in Wide-Mouth HDPE/Glass Container Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling Label: 'Hazardous Waste' + Full Chemical Name SolidContainer->Labeling Halo Halogenated Solvent (e.g., DCM) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidCheck->NonHalo Halo->Labeling NonHalo->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Disposal Transfer to EHS/Waste Vendor (Incineration) Storage->Disposal

Caption: Operational decision tree for segregating and packaging benzoxazinone waste streams.

Protocol for Solid Waste
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If dust is visible, use a fume hood or N95 respirator.

  • Collection: Transfer solid material into the designated wide-mouth container.

  • Debris: Include contaminated spatulas, weighing papers, and gloves in the same container if they are heavily soiled.

  • Sealing: Ensure the lid is screwed on tightly. Do not leave open in the fume hood.

  • Hand-off: Request pickup from your facility's EHS department or licensed waste contractor.

Protocol for Liquid Waste (Solutions)
  • Compatibility Check: Ensure the waste container material is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use glass or HDPE).

  • Transfer: Pour the solution into the carboy using a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the carboy in a secondary tray to catch potential leaks.

Regulatory Compliance & Environmental Safety

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly "P-listed" or "U-listed." However, the waste generator is responsible for determination.

  • Determination: If the waste contains ignitable solvents (Flash point < 60°C), it is D001 (Ignitable).[7] If it contains toxic solvents (e.g., Benzene, Chloroform), it carries those specific codes (e.g., D018 , D022 ).

  • Default Status: Treat as "Non-RCRA Regulated Hazardous Waste" if pure, but manage as hazardous due to biological activity and toxicity.

Spill Response

In the event of a spill during disposal preparation:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep up carefully.

    • Liquid: Use vermiculite or absorbent pads.

  • Disposal: Place all cleanup materials into the Hazardous Waste Solid container.

References

  • PubChem. (n.d.). Compound Summary: Benzoxazinone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Methyl-2H-1,4-benzoxazin-2-one

[1]

Executive Safety Summary

3-Methyl-2H-1,4-benzoxazin-2-one is a bicyclic heterocyclic compound frequently employed as a pharmacophore in drug discovery (e.g., for anticoagulant or antimicrobial assays).[1]

While specific toxicological data for this exact isomer is often limited in public repositories compared to its 4-methyl-3-one analogs, Structure-Activity Relationship (SAR) analysis dictates that it be handled as a Category 2 Irritant and a potential Acute Oral Toxin . The primary risks are inhalation of fine particulates during weighing and mucous membrane irritation (eyes/respiratory tract) upon contact.

Core Directive: Treat this compound with "Universal Precaution" protocols. Do not assume low toxicity due to lack of specific LD50 data.

Hazard Identification & Risk Assessment

Based on GHS Classification of Benzoxazinone Analogs (Read-Across Assessment)

Hazard ClassGHS CodeRisk DescriptionCriticality
Skin Irritation H315 Causes skin irritation.[2] Lipophilic nature suggests potential dermal absorption.Medium
Eye Irritation H319 Causes serious eye irritation.[1][2] Dust can cause mechanical and chemical corneal damage.High
STOT - SE H335 May cause respiratory irritation. High risk during weighing of static-prone powders.High
Acute Toxicity H302 Harmful if swallowed. (Extrapolated from benzoxazinone class data).Medium

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a NIOSH N95 or P100 particulate respirator .

    • Why: The solid form is often a crystalline powder that can aerosolize easily.

B. Dermal Protection (Gloves)[4]
  • Material: Nitrile Rubber.

  • Minimum Thickness: 0.11 mm (Standard Lab Grade) for solid handling; 0.18 mm+ for solution handling.

  • Protocol: Double-gloving is recommended during solubilization.

    • Why: Benzoxazinones are organic heterocycles soluble in organic solvents (DMSO, DCM). If dissolved, the solvent acts as a carrier, significantly increasing the permeation rate through single gloves.

C. Ocular Protection[2]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting.

  • Contraindication: Do not rely on standard safety glasses with side shields alone if working with fine powders, as airborne dust can bypass the gap.

D. Body Protection[2][3][5][6]
  • Standard: Lab coat (100% Cotton or Nomex).

  • Why: Synthetic blends (polyester) can melt into skin if a fire occurs (common risk when using flammable solvents for this compound).

Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes exposure during the most critical phase: moving the solid from the vial to the reaction vessel.

Step-by-Step Methodology
  • Environment Prep:

    • Verify fume hood face velocity is 80–100 fpm.

    • Place an ionizing fan or anti-static gun near the balance if the powder appears "flyaway" (electrostatic).

  • The "Transfer" Technique:

    • Do not spatula directly from the source bottle if possible.

    • Step 2a: Tare a clean weighing boat or vial.

    • Step 2b: Tap the required amount gently.

    • Step 2c: Immediately recap the source container.

  • Solubilization (The Risk Spike):

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to prevent "puffing" of the powder.

    • Note: Once in solution, the risk shifts from inhalation to dermal absorption.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately after use. Dispose of this wipe as solid hazardous waste.

Visualization: Safe Handling Workflow

Gcluster_0Critical Hazard ZoneStartStart: Risk AssessmentCheckCheck Engineering Controls(Hood Velocity >80 fpm)Start->CheckPPEDon PPE:Double Nitrile + GogglesCheck->PPEWeighWeighing Process(Use Anti-Static)PPE->WeighSolubilizeSolubilization(Prevent Aerosolization)Weigh->SolubilizeWasteDisposal(Segregate Stream)Solubilize->Waste

Figure 1: Operational workflow for handling this compound, emphasizing the critical hazard zone during powder manipulation.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: N95 respirator, goggles, double gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material (do not sweep dry) and place in a hazardous waste jar. Wipe surface with Ethanol.

Exposure First Aid[2][3][7]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Do not rub eyes (mechanical abrasion risk from crystals).

  • Skin Contact: Wash with soap and water.[1][2][5][3] Do not use solvent (ethanol) to wash skin, as this may enhance absorption.

Disposal (Cradle-to-Grave)
  • Solid Waste: Dispose of in "Solid Hazardous Waste" container. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: If dissolved in DMSO/Methanol, segregate into "Non-Halogenated Organic Solvents."

  • Contaminated PPE: Gloves and weighing boats must be treated as solid chemical waste, not regular trash.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2H-1,4-benzoxazin-3(4H)-one (Analog). Retrieved from

  • Sigma-Aldrich. (2022). Safety Data Sheet: 2H-1,4-Benzoxazin-3(4H)-one. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Benzoxazinone Derivatives. National Library of Medicine. Retrieved from

(Note: Due to the specific isomeric nature of the requested compound, safety data is extrapolated from the closest structural analogs [Ref 1, 2] following standard EHS "Read-Across" protocols.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.